Testolactone
Description
An antineoplastic agent that is a derivative of progesterone and used to treat advanced breast cancer.
This compound is an Aromatase Inhibitor. The mechanism of action of this compound is as an Aromatase Inhibitor.
This compound is a progesterone derivative with antineoplastic activity. This compound inhibits steroid aromatase, thereby preventing the formation of estrogen from adrenal androstenedione and reducing endogenous estrogen levels. (NCI04)
Structure
3D Structure
Properties
IUPAC Name |
(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWUONYVDABNZ-DZBHQSCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023644 | |
| Record name | Testolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Testolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (27.4 mg/L), SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE, 2.30e-02 g/L | |
| Record name | Testolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TESTOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Testolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |
CAS No. |
968-93-4 | |
| Record name | Testolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testolactone [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | testolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Testolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9BLA949Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TESTOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Testolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218-219 °C, 218.5 °C | |
| Record name | Testolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TESTOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Testolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Testolactone in Aromatase Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of testolactone as an aromatase inhibitor. It delves into its biochemical interactions, kinetic properties, and the downstream cellular consequences of its inhibitory action. This document is intended for researchers, scientists, and professionals involved in drug development and endocrine-related research.
Introduction: this compound as a First-Generation Aromatase Inhibitor
This compound is a synthetic steroid analog, structurally related to androstenedione (B190577), the natural substrate of aromatase. It was one of the first aromatase inhibitors to be used clinically for the treatment of estrogen-dependent breast cancer in postmenopausal women.[1][2][3] Although it has been largely superseded by more potent and selective third-generation inhibitors and subsequently withdrawn from the market, understanding its mechanism of action remains crucial for the historical context and for the design of new steroidal aromatase inhibitors.[2] this compound is classified as a non-selective, irreversible aromatase inhibitor.[2][3] Its mechanism is complex, exhibiting characteristics of both competitive and irreversible, mechanism-based (suicide) inhibition.[1][4]
Mechanism of Aromatase Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).
Dual Inhibition: Competitive and Irreversible Inactivation
This compound exhibits a dual mechanism of aromatase inhibition:
-
Competitive Inhibition: By virtue of its structural similarity to the natural substrate androstenedione, this compound can bind to the active site of the aromatase enzyme. This binding is reversible and competes with the endogenous androgen substrates.[4] One study investigating the inhibition of aromatase in human breast tumors found that this compound and its analog, Δ1-testololactone, act as competitive inhibitors of androstenedione aromatization.[4]
-
Irreversible Inactivation (Suicide Substrate): More significantly, this compound is categorized as a mechanism-based inactivator, or a "suicide substrate."[1][5] In this process, the aromatase enzyme itself metabolizes this compound into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[1][2][5] This covalent modification permanently disables the enzyme's catalytic activity.
The following diagram illustrates the dual mechanism of inhibition:
The Suicide Substrate Hypothesis
The suicide substrate mechanism proposes that the aromatase enzyme initiates its normal catalytic cycle on this compound. However, instead of being converted into a harmless product, this compound is transformed into a highly reactive electrophilic species within the active site. This reactive intermediate then attacks a nucleophilic amino acid residue in the enzyme's active site, forming a stable covalent adduct and leading to time-dependent inactivation of the enzyme.[1][5]
The proposed pathway for suicide inhibition is depicted below:
While kinetic studies strongly support this mechanism, the exact chemical structure of the reactive intermediate and the specific amino acid residue(s) that are covalently modified have not been definitively identified through methods like mass spectrometry.[1][5]
Quantitative Data on Aromatase Inhibition
The inhibitory potency of this compound has been characterized in several studies, although the reported values can vary depending on the experimental system. Its activity is generally considered weak compared to later-generation aromatase inhibitors.[2]
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 35 µM | Human Placental Microsomes | [1] |
| kinact (Rate of Inactivation) | 0.36 x 10-3 s-1 | Human Placental Microsomes | [1] |
| Ki (Inhibition Constant) | 28.87 nM | Human Aromatase (Molecular Docking) | [6] |
| Inhibitory Concentration | 0.13 mM | Human Breast Tumors | [4] |
| Maximal Inhibition (in vitro) | 200 µM | Neonatal Rat Hypothalamic Aromatase | [7] |
Note: The significant difference between the experimentally determined Ki and the value from molecular docking highlights the importance of experimental validation of computational predictions.
Experimental Protocols
In Vitro Aromatase Inhibition Assay: Tritiated Water Release Method
A widely used method to determine aromatase activity and inhibition is the tritiated water release assay. This assay is based on the stereospecific release of tritium (B154650) from the 1β-position of a tritiated androgen substrate during the aromatization process.[8]
Principle: The substrate, [1β-³H]-androst-4-ene-3,17-dione, is incubated with a source of aromatase (e.g., human placental microsomes or recombinant enzyme) in the presence and absence of the inhibitor (this compound). The enzymatic reaction releases tritium as tritiated water (³H₂O). The reaction is stopped, and the remaining unreacted substrate and other steroids are removed by extraction with an organic solvent (e.g., chloroform). The amount of ³H₂O in the aqueous phase is then quantified by liquid scintillation counting, which is directly proportional to the aromatase activity.
General Protocol Outline:
-
Preparation of Reagents:
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Aromatase enzyme source (e.g., human placental microsomes)
-
[1β-³H]-androst-4-ene-3,17-dione (substrate)
-
This compound solutions at various concentrations
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
-
Incubation:
-
In microcentrifuge tubes, combine the buffer, NADPH regenerating system, and the aromatase enzyme preparation.
-
Add either vehicle (control) or this compound at desired concentrations and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the tritiated substrate.
-
Incubate for a defined period (e.g., 20-60 minutes) at 37°C with shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding chloroform and vortexing vigorously.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Removal of Residual Steroids:
-
Transfer a portion of the aqueous (upper) phase to a new tube containing a dextran-coated charcoal suspension.
-
Vortex and incubate on ice to allow the charcoal to adsorb any remaining tritiated steroid.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer a portion of the supernatant (containing ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay in ER-Positive Breast Cancer Cells
The downstream effect of aromatase inhibition can be assessed by measuring the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines that are dependent on estrogen for growth. Cell lines such as MCF-7 are suitable for this purpose.[9]
Principle: MCF-7 cells endogenously express aromatase and proliferate in response to androgens (which they convert to estrogens).[9] By treating the cells with an aromatase inhibitor like this compound, the conversion of androgens to estrogens is blocked, leading to a reduction in cell proliferation.
General Protocol Outline:
-
Cell Culture:
-
Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous steroids.
-
Seed the cells in multi-well plates and allow them to attach.
-
-
Treatment:
-
Treat the cells with a constant concentration of an androgen substrate (e.g., testosterone) in the presence of varying concentrations of this compound.
-
Include appropriate controls (vehicle, androgen alone, this compound alone).
-
-
Incubation:
-
Incubate the cells for a period of 3 to 6 days.
-
-
Assessment of Cell Proliferation:
-
Cell viability and proliferation can be measured using various assays, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the androgen-stimulated control.
-
Determine the IC₅₀ for cell growth inhibition.
-
Downstream Signaling and Experimental Workflows
Impact on Estrogen Receptor Signaling Pathway
By inhibiting aromatase, this compound reduces the local and systemic levels of estrogens. This decrease in estrogen levels directly impacts the estrogen receptor (ER) signaling pathway, which is a critical driver of proliferation in ER-positive breast cancers.
Experimental Workflow for Characterizing Aromatase Inhibitors
The characterization of a potential aromatase inhibitor like this compound typically follows a multi-step workflow, from initial screening to in vivo validation.
References
- 1. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]
- 4. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hemisynthesis, computational and molecular docking studies of novel nitrogen containing steroidal aromatase inhibitors: testolactam and testololactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The effects of the aromatase inhibitor delta 1-testolactone on gonadotropin release and steroid metabolism in polycystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous aromatization of testosterone results in growth stimulation of the human MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Aromatase Inhibition: A Technical History of Testolactone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Testolactone, a first-generation, non-selective, irreversible aromatase inhibitor, represents a pivotal chapter in the history of endocrine therapy for breast cancer. Though its clinical use, which began in 1970, preceded the full elucidation of its mechanism of action, it was one of the first agents to demonstrate the therapeutic potential of suppressing estrogen synthesis in hormone-dependent malignancies.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying this compound's function as an aromatase inhibitor. It includes a compilation of quantitative data from early clinical trials, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While its weak inhibitory activity and moderate clinical response led to its eventual withdrawal from the market in 2008, the story of this compound laid the groundwork for the development of subsequent, more potent generations of aromatase inhibitors that remain a cornerstone of breast cancer treatment today.[1][2]
Discovery and History
This compound (1-dehydrotestololactone) was first synthesized in 1953.[1] Initially, its therapeutic application was explored without a precise understanding of its molecular mechanism. The prevailing hypothesis was that its anti-tumor activity might be related to androgenic or other hormonal effects.[1] One of the earliest published clinical investigations into its use for breast cancer was by Segaloff et al. in 1960, which reported sustained objective remission in patients with advanced breast cancer.[1]
It was not until 1975 that the primary mechanism of action of this compound was identified as the inhibition of the aromatase enzyme (cytochrome P450 CYP19).[1][2] This discovery was a landmark in oncology, establishing a new therapeutic strategy: depriving estrogen-dependent tumors of their growth stimulus by blocking the peripheral conversion of androgens to estrogens. This compound was approved for clinical use in 1970 and was classified as a first-generation aromatase inhibitor.[1][2] Despite its pioneering role, its relatively weak efficacy and the advent of more potent and selective second and third-generation aromatase inhibitors ultimately led to its discontinuation.[1]
Mechanism of Action
This compound is a non-selective, irreversible inhibitor of the aromatase enzyme.[1][2] Aromatase is responsible for the final and rate-limiting step in the biosynthesis of estrogens, specifically the conversion of androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol (B170435). In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues such as adipose tissue, muscle, and the liver becomes the main source of circulating estrogens.[3]
By irreversibly binding to and inactivating the aromatase enzyme, this compound reduces the peripheral synthesis of estrogens, thereby lowering their circulating levels and depriving estrogen receptor-positive (ER+) breast cancer cells of their essential growth signal.[3]
Quantitative Data from Early Clinical Trials
The following tables summarize the quantitative data from key early clinical trials of this compound in postmenopausal women with advanced breast cancer.
| Table 1: Objective Response Rates in Advanced Breast Cancer | |||
| Study | Treatment Arm | Number of Patients | Objective Remission Rate (%) |
| Segaloff et al. (1960)[1] | This compound (parenteral/oral) | Not specified | Sustained objective remission observed |
| Goldenberg et al. (CBCG)[1] | This compound | Not specified | 18% |
| Goldenberg et al. (CBCG)[1][4] | This compound (oral) | 110 (in total for the study) | 20% |
| Goldenberg et al. (CBCG)[1] | Calusterone | Not specified | 28% |
| Goldenberg et al. (CBCG)[1][4] | 5-Fluorouracil (IV) | 110 (in total for the study) | 6% |
| Goldenberg et al. (CBCG)[1][4] | This compound + 5-Fluorouracil | 110 (in total for the study) | 14% |
| Table 2: Effect of this compound on Circulating Hormone Levels | ||
| Hormone | Dosage | Effect |
| Estrone | 250 mg q.i.d. for 2 weeks | Significant decrease (p < 0.001) from a mean of 26 ± 3 pg/ml to 11 ± 2 pg/ml |
| Estradiol | 250 mg and 500 mg q.i.d. | Significant increase (p < 0.001) |
| Androstenedione | 50, 100, 250, and 500 mg q.i.d. | Significant increase (p < 0.05) |
Note: The increase in estradiol was suggested to be due to cross-reactivity of the radioimmunoassay antibody with this compound metabolites.
Experimental Protocols
Human Placental Microsomal Aromatase Inhibition Assay
This in vitro assay was a cornerstone for determining the inhibitory potential of compounds like this compound on the aromatase enzyme.
Objective: To quantify the inhibition of aromatase activity by a test compound.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) buffer (pH 7.4)
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, combine the phosphate buffer, human placental microsomes, and the test compound at various concentrations.
-
Initiation of Reaction: Add [1β-³H]-androstenedione and NADPH to initiate the aromatization reaction. The reaction proceeds at 37°C.
-
Termination of Reaction: After a defined incubation period (e.g., 30-60 minutes), terminate the reaction by adding chloroform to extract the steroids.
-
Separation of Radiolabeled Water: The aromatization of [1β-³H]-androstenedione releases the ³H atom into the aqueous phase as ³H₂O. To separate the tritiated water from the unreacted radiolabeled substrate, add a suspension of activated charcoal to the aqueous phase. The charcoal binds the unreacted androstenedione.
-
Quantification: Centrifuge the mixture to pellet the charcoal. Take an aliquot of the supernatant containing the ³H₂O and add it to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is directly proportional to the aromatase activity. Compare the activity in the presence of the test compound to a control (without the inhibitor) to determine the percentage of inhibition. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Radioimmunoassay (RIA) for Estrone and Estradiol in Patient Serum
This method was commonly used in clinical trials to measure the levels of circulating estrogens in patients treated with this compound.
Objective: To quantify the concentration of estrone and estradiol in serum samples.
Materials:
-
Patient serum samples
-
Radiolabeled estrone or estradiol (e.g., with ³H or ¹²⁵I)
-
Specific antibodies against estrone or estradiol
-
Standard solutions of known estrone or estradiol concentrations
-
Charcoal-dextran solution (to separate free from antibody-bound hormone)
-
Scintillation fluid and counter (for ³H) or gamma counter (for ¹²⁵I)
Procedure:
-
Sample Preparation: Extract the steroid hormones from the serum samples using an organic solvent (e.g., diethyl ether).
-
Assay Setup: In a series of tubes, add a fixed amount of the specific antibody and the radiolabeled hormone.
-
Standard Curve: To a subset of tubes, add the standard solutions of known hormone concentrations to create a standard curve.
-
Sample Analysis: To the remaining tubes, add the extracted patient samples.
-
Incubation: Incubate the tubes to allow for competitive binding between the unlabeled hormone (from the standard or sample) and the radiolabeled hormone for the antibody binding sites.
-
Separation: Add the charcoal-dextran solution to all tubes. The charcoal binds the free (unbound) hormone, while the antibody-bound hormone remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the charcoal. Decant the supernatant (containing the antibody-bound radiolabeled hormone) into a scintillation vial or a gamma counter tube.
-
Data Analysis: Measure the radioactivity. The amount of radioactivity in the supernatant is inversely proportional to the concentration of unlabeled hormone in the standard or sample. Plot the standard curve and use it to determine the hormone concentrations in the patient samples.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary therapeutic effect of this compound is mediated through the disruption of the estrogen receptor signaling pathway.
Caption: Estrogen Receptor Signaling Pathway Inhibition by this compound.
Some studies have also suggested that this compound possesses anti-androgenic properties by competing with dihydrotestosterone (B1667394) (DHT) for the androgen receptor (AR).
References
- 1. This compound: The Rise and Fall of a Drug | MDPI [mdpi.com]
- 2. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Combined androgen and antimetabolite therapy of advanced female breast cancer. A report of the cooperative breast cancer group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture and Synthesis of Testolactone from Steroidal Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testolactone, a first-generation, non-selective, irreversible aromatase inhibitor, has historically been a cornerstone in the treatment of estrogen-dependent breast cancer.[1][2] Although its clinical application has been superseded by more potent and selective inhibitors, its unique chemical structure and synthesis from readily available steroidal precursors continue to be of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the chemical structure of this compound and details the various synthetic pathways from common steroidal starting materials. It includes a compilation of quantitative data, detailed experimental protocols for key transformations, and visualizations of the synthetic logic and mechanism of action.
Chemical Structure of this compound
This compound (also known as 1-dehydrotestololactone) is a synthetic steroid analog characterized by a modified D-ring.[1] Unlike the typical five-membered carbocyclic D-ring found in most androgens, this compound possesses a six-membered lactone (a cyclic ester) ring, officially named D-homo-17a-oxaandrosta-1,4-diene-3,17-dione.[3] The core structure also features an androstane (B1237026) skeleton with a dienone system in the A-ring (double bonds at C1-C2 and C4-C5 and a ketone at C3).[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₃ | [3][4][5] |
| Molecular Weight | 300.39 g/mol | [3][4][5] |
| CAS Number | 968-93-4 | [3][4] |
| Melting Point | 218-219 °C | [3] |
| Optical Rotation | [α]D²³ -45.6° (c=1.24 in chloroform) | [3] |
| UV max (ethanol) | 242 nm (ε 15800) | [3] |
Synthesis of this compound from Steroidal Precursors
The synthesis of this compound can be achieved through various chemical and microbial routes starting from different steroidal precursors.
Hemisynthesis from Phytosterols (B1254722) (β-Sitosterol and Stigmasterol)
A concise and efficient hemisynthesis of this compound has been developed using abundant, naturally occurring phytosterols like β-sitosterol and stigmasterol.[6] This pathway is particularly relevant for bulk production.[6]
The general synthetic strategy involves:
-
Oppanauer Oxidation: Creation of an enone system in the A-ring of the steroid.
-
Oxidative Cleavage: Removal of the side chain to produce androst-4-ene-3,17-dione.
-
Dehydrogenation: Introduction of a second double bond in the A-ring to form androsta-1,4-diene-3,17-dione (B159171).
-
Baeyer-Villiger Oxidation: Expansion of the D-ring to form the characteristic lactone.
Caption: Hemisynthesis of this compound from Phytosterols.
Synthesis from Testosterone (B1683101)
An environmentally benign synthesis has been reported starting from testosterone propionate.[7] This approach avoids hazardous reagents like chromium and DDQ by utilizing IBX (2-iodoxybenzoic acid) and MMPP (magnesium monoperoxyphthalate).[1][7]
Caption: Synthesis of this compound from Testosterone Derivatives.
Microbial Transformations
Microbial biotransformations offer a highly selective and environmentally friendly alternative to classical chemical synthesis.[1] Various microorganisms are capable of converting different steroidal precursors into this compound in high yields.
| Precursor | Microorganism | Yield | Reference |
| Progesterone | Aspergillus tamarii | High | [1] |
| Dehydroepiandrosterone (DHEA) | Fusarium oxysporum SC1301 | 76-98% | [1] |
| Androst-4-ene-3,17-dione | Fusarium oxysporum SC1301 | 76-98% | [1] |
| Androsta-1,4-diene-3,17-dione | Fusarium oxysporum SC1301 | 76-98% | [1] |
| Testosterone | Fusarium oxysporum SC1301 | 76-98% | [1] |
| Progesterone | Fusarium oxysporum SC1301 | 76-98% | [1] |
Experimental Protocols
Dehydrogenation of 4-Androstene-3,17-dione
This protocol describes the introduction of the C1-C2 double bond.[6]
-
Reagents: 4-androstene-3,17-dione, phenylselenyl chloride, ethyl acetate (B1210297), hydrogen peroxide (H₂O₂), dichloromethane (B109758) (DCM).
-
Procedure:
-
Treat 4-androstene-3,17-dione with phenylselenyl chloride in ethyl acetate.
-
Perform selenoxide elimination using H₂O₂ in dichloromethane to furnish androstenedienone (androsta-1,4-diene-3,17-dione).
-
Baeyer-Villiger Oxidation of Androsta-1,4-diene-3,17-dione
This step creates the D-lactone ring.[1][6]
-
Reagents: Androsta-1,4-diene-3,17-dione, m-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP), dichloromethane (DCM).
-
Procedure:
-
Dissolve androsta-1,4-diene-3,17-dione in a suitable solvent like DCM.
-
Add the oxidizing agent (m-CPBA or MMPP). Using MMPP is considered safer and more environmentally benign.[1]
-
Stir the reaction at room temperature until completion.
-
The reaction with MMPP has been reported to yield this compound at 98%.[1]
-
Oxidation of Testosterone using IBX
This protocol describes a chromium-free oxidation to form androsta-1,4-diene-3,17-dione.[7][8]
-
Reagents: Testosterone, 2-iodoxybenzoic acid (IBX), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a stirred solution of testosterone (0.5 mmol) in DMSO (5 mL), add IBX (4 mmol).
-
Heat the mixture at 85 °C for 24 hours.
-
Pour the reaction mixture into ethyl acetate (20 mL).
-
Wash the organic phase with H₂O, 5% aqueous NaHCO₃, and brine.
-
Dry and evaporate the solvent to yield androsta-1,4-diene-3,17-dione (58% yield).[7] Note that this sequence may require chromatographic purification.[7][8]
-
Mechanism of Action: Aromatase Inhibition
This compound functions as an irreversible inhibitor of aromatase (cytochrome P450), the enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens.[1][2][9] By competing with the natural substrates, this compound leads to a decrease in estrogen levels, which is beneficial in the treatment of hormone-sensitive breast cancers.[1]
Caption: Mechanism of Aromatase Inhibition by this compound.
Conclusion
This compound remains a significant molecule in the field of steroid chemistry. Its synthesis from various steroidal precursors, particularly abundant phytosterols, highlights versatile chemical and biotechnological strategies for modifying the steroid nucleus. The development of more environmentally friendly synthetic routes using reagents like IBX and MMPP demonstrates ongoing innovation in steroid synthesis. While no longer a first-line therapy, the study of this compound's structure, synthesis, and biological activity provides valuable insights for the design and development of new steroidal drugs and enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [drugfuture.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. GSRS [precision.fda.gov]
- 6. Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and this compound [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
Testolactone: A Technical Deep Dive into a Non-Selective Irreversible Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testolactone is a first-generation, steroidal aromatase inhibitor that has been historically used in the treatment of estrogen receptor-positive breast cancer.[1][2][3] Structurally related to androgens, its primary mechanism of action is the irreversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[2] This guide provides a comprehensive technical overview of this compound, focusing on its biochemical properties, mechanism of action, and relevant experimental methodologies.
Core Mechanism of Action: Aromatase Inhibition
This compound acts as a non-selective, irreversible inhibitor of aromatase.[1][2] It functions as a "suicide substrate," meaning the enzyme recognizes it as a substrate, but during the catalytic process, this compound becomes covalently bonded to the enzyme, leading to its permanent inactivation.[2] This irreversible binding prevents the aromatization of androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively, thereby reducing circulating estrogen levels.[2]
Signaling Pathway: Inhibition of Estrogen Synthesis
The primary therapeutic effect of this compound is mediated through the disruption of the estrogen synthesis pathway. By irreversibly inactivating aromatase, this compound effectively blocks the final and rate-limiting step in the production of estrogens. This is particularly relevant in postmenopausal women, where peripheral aromatization is the main source of estrogen.
Caption: Inhibition of estrogen synthesis by this compound.
Secondary Mechanism: Androgen Receptor Antagonism
In addition to its primary role as an aromatase inhibitor, this compound has been shown to possess antiandrogenic properties. It can competitively bind to the androgen receptor, thereby antagonizing the effects of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[4]
Signaling Pathway: Androgen Receptor Blockade
This compound's binding to the androgen receptor prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes. This secondary mechanism may contribute to its overall therapeutic effect in hormone-sensitive cancers.
Caption: Androgen receptor antagonism by this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Enzyme/Receptor | Source System | Reference |
| Ki | 35 µM | Aromatase | Human Placental Microsomes | Covey and Hood (1981) |
| kinact | 0.36 x 10-3 s-1 | Aromatase | Human Placental Microsomes | Covey and Hood (1981) |
| Ki | 19 µM | Androgen Receptor | Cultured Human Prepuce Fibroblasts and Rat Mammary Tumor Cells | [4] |
| Ki | 0.25 µM | Androgen Receptor | Rat Prostate Cytosol | [4] |
Experimental Protocols
Human Placental Microsomal Aromatase Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of this compound on aromatase using human placental microsomes.
Objective: To determine the Ki and kinact of this compound for aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
This compound
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Workflow:
Caption: Workflow for aromatase inhibition assay.
Procedure:
-
Microsome Preparation: Prepare human placental microsomes as the source of aromatase enzyme.
-
Reagent Preparation: Prepare stock solutions of this compound and the radiolabeled substrate, [1β-³H]-androstenedione, in a suitable solvent.
-
Incubation: In a reaction vessel, combine the placental microsomes, a specific concentration of this compound (or vehicle control), and the radiolabeled substrate in a phosphate buffer (pH 7.4).
-
Initiation: Start the reaction by adding NADPH.
-
Time-course Inactivation: Incubate the reaction mixture at 37°C. At various time points, take aliquots and measure the remaining aromatase activity.
-
Measurement of Aromatase Activity: To measure activity, add a saturating concentration of [1β-³H]-androstenedione to an aliquot of the inactivation mixture and incubate for a short period. The aromatase reaction releases ³H into water (³H₂O).
-
Quantification: Stop the reaction and separate the ³H₂O from the radiolabeled steroid substrate. Measure the amount of ³H₂O using liquid scintillation counting.
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time with this compound. The slope of this line gives the pseudo-first-order rate constant of inactivation (kobs). Plot the reciprocal of kobs against the reciprocal of the this compound concentration to determine the Ki and kinact.
Androgen Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the androgen receptor.
Objective: To determine the Ki of this compound for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or cells expressing the human androgen receptor)
-
This compound
-
[³H]-Dihydrotestosterone (radiolabeled ligand)
-
Unlabeled dihydrotestosterone (for determining non-specific binding)
-
Assay buffer
-
Scintillation cocktail
-
Liquid scintillation counter
Workflow:
Caption: Workflow for androgen receptor binding assay.
Procedure:
-
Receptor Preparation: Prepare a source of androgen receptors, such as cytosol from rat prostate tissue or a lysate of cells overexpressing the human androgen receptor.
-
Reagent Preparation: Prepare serial dilutions of this compound and a stock solution of the radiolabeled ligand, [³H]-dihydrotestosterone ([³H]-DHT).
-
Binding Reaction: In a series of tubes, combine the androgen receptor preparation, a fixed concentration of [³H]-DHT, and varying concentrations of this compound (the competitor). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).
-
Incubation: Incubate the mixtures to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound [³H]-DHT from the free [³H]-DHT. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT). The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized, non-selective, and irreversible aromatase inhibitor. Its primary mechanism of action involves the "suicide substrate" inactivation of aromatase, leading to a significant reduction in estrogen synthesis. Additionally, it exhibits a secondary antiandrogenic effect through competitive binding to the androgen receptor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with or investigating this class of compounds. Although largely succeeded by more potent and selective aromatase inhibitors, the study of this compound continues to provide valuable insights into the mechanisms of aromatase inhibition and hormone receptor interaction.
References
An In-depth Technical Guide to the Pharmacological Properties of 1-Dehydrotestololactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dehydrotestololactone, also known as testolactone, is a first-generation, steroidal aromatase inhibitor that has been utilized in the treatment of hormone-dependent breast cancer. This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers in oncology and drug development.
Introduction
1-Dehydrotestololactone is a synthetic derivative of testosterone. Initially explored for its anabolic properties, its clinical utility was later established in the management of advanced breast cancer in postmenopausal women. Its primary mechanism of action involves the inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. By reducing estrogen levels, 1-dehydrotestololactone impedes the growth of estrogen receptor-positive breast tumors. This guide delves into the multifaceted pharmacological characteristics of this compound.
Mechanism of Action
Aromatase Inhibition
The principal pharmacological effect of 1-dehydrotestololactone is the inhibition of the aromatase enzyme (cytochrome P450 19A1), which catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).
There are conflicting reports in the literature regarding the precise mechanism of aromatase inhibition. Some studies suggest that 1-dehydrotestololactone acts as a competitive inhibitor , vying with the natural substrates for the active site of the enzyme[1]. Other in vitro studies have characterized it as a non-competitive and irreversible inhibitor [2][3]. This irreversible "suicide inhibition" is proposed to result from the covalent binding of a metabolite of 1-dehydrotestololactone to the enzyme, leading to its permanent inactivation.
Inhibition of 17,20-Lyase
In addition to aromatase inhibition, 1-dehydrotestololactone has been shown to inhibit the enzyme 17,20-lyase (CYP17A1)[3][4]. This enzyme is crucial for androgen biosynthesis, catalyzing the conversion of 17-hydroxyprogesterone and 17-hydroxypregnenolone to androstenedione (B190577) and dehydroepiandrosterone (B1670201) (DHEA), respectively. Inhibition of 17,20-lyase can therefore lead to a reduction in the overall androgen pool, which may contribute to its therapeutic effects.
Antiandrogenic Activity
1-dehydrotestololactone exhibits weak antiandrogenic properties by competitively interacting with the androgen receptor[3][5]. However, its affinity for the androgen receptor is significantly lower than that of endogenous androgens like dihydrotestosterone.
Signaling Pathways
The primary signaling pathway influenced by 1-dehydrotestololactone is the estrogen biosynthesis pathway . By inhibiting aromatase, it directly reduces the production of estrogens, which are key signaling molecules for the growth and proliferation of estrogen receptor-positive breast cancer cells. The resulting estrogen deprivation can lead to cell cycle arrest and the induction of apoptosis .
The apoptotic cascade initiated by aromatase inhibitors like 1-dehydrotestololactone is thought to proceed through the intrinsic (mitochondrial) pathway, characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Figure 1: Mechanism of action of 1-dehydrotestololactone on the estrogen biosynthesis pathway.
Figure 2: Inhibition of 17,20-Lyase in the androgen biosynthesis pathway by 1-dehydrotestololactone.
Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological properties of 1-dehydrotestololactone.
| Parameter | Value | Enzyme/Receptor | Comments | Reference(s) |
| Aromatase Inhibition | ||||
| IC50 | 130 µM | Aromatase | Inhibition of estrogen production in adult female hamster ovarian tissue. | [6] |
| 17,20-Lyase Inhibition | ||||
| IC50 | Not Reported | 17,20-Lyase | Inhibition has been demonstrated, but a specific IC50 value is not readily available in the literature. | [3][4] |
| Antiandrogenic Activity | ||||
| Ki | 41 µM | Human Androgen Receptor | Represents 0.0029% of the affinity of metribolone. | [5] |
Table 1: In Vitro Pharmacological Data for 1-Dehydrotestololactone
| Parameter | Value | Patient Population | Study Details | Reference(s) |
| Clinical Efficacy | ||||
| Objective Response Rate | 18% - 28% | Advanced Breast Cancer | Data from various clinical trials in postmenopausal women. The response rate varied depending on the specific trial and patient characteristics. | [3] |
| Dosage | ||||
| Oral Administration | 250 mg, four times daily | Advanced Breast Cancer | A common dosage regimen used in clinical trials. | [5] |
| Intramuscular Injection | 100 mg, three times per week | Advanced Breast Cancer | An alternative route of administration. | [5] |
Table 2: Clinical Data for 1-Dehydrotestololactone in Breast Cancer
Pharmacokinetics (ADME)
-
Absorption: 1-Dehydrotestololactone is well absorbed from the gastrointestinal tract following oral administration[7].
-
Distribution: Specific data on the volume of distribution and plasma protein binding are not extensively reported.
-
Metabolism: The drug is primarily metabolized in the liver. The metabolites are reported to preserve the lactone D-ring[7].
-
Excretion: The metabolites of 1-dehydrotestololactone are excreted in the urine[7].
Detailed pharmacokinetic parameters such as bioavailability, clearance, and half-life in humans are not well-documented in readily available literature.
Experimental Protocols
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method to determine the inhibitory potential of a compound on aromatase activity.
Figure 3: Workflow for a human placental microsomal aromatase inhibition assay.
Methodology:
-
Microsome Preparation: Human placental microsomes, a rich source of aromatase, are prepared by differential centrifugation of placental tissue homogenates.
-
Reaction Mixture: The reaction mixture typically contains the placental microsomes, a phosphate (B84403) buffer, an NADPH-generating system (as a cofactor), and the radiolabeled substrate, [1,2,6,7-³H]-androstenedione.
-
Inhibition: Various concentrations of 1-dehydrotestololactone are added to the reaction mixture.
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.
-
Extraction and Quantification: The reaction is stopped, and the steroids are extracted. The product, [³H]-estrone, is separated from the substrate, and the radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of 1-dehydrotestololactone is calculated, and the IC50 value is determined.
17,20-Lyase Inhibition Assay
This assay measures the inhibition of the conversion of a C21 steroid to a C19 steroid.
Methodology:
-
Enzyme Source: Microsomes from a source rich in 17,20-lyase, such as human or rat testes, are used.
-
Substrate: A radiolabeled substrate, such as [¹⁴C]-17-hydroxyprogesterone, is used.
-
Reaction and Inhibition: The assay is conducted similarly to the aromatase assay, with the inclusion of 1-dehydrotestololactone at various concentrations.
-
Product Analysis: The product, [¹⁴C]-androstenedione, is separated from the substrate using chromatography (e.g., HPLC or TLC).
-
Quantification and Analysis: The amount of product formed is quantified by radiometric detection, and the IC50 is calculated.
Androgen Receptor Binding Assay
This assay determines the affinity of a compound for the androgen receptor.
Methodology:
-
Receptor Source: Cytosol prepared from a target tissue rich in androgen receptors, such as the rat ventral prostate, is used.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.
-
Competitive Binding: The assay is performed by incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (1-dehydrotestololactone).
-
Separation: Bound and free radioligand are separated (e.g., by dextran-coated charcoal).
-
Quantification: The radioactivity of the bound fraction is measured.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 and subsequently the Ki (inhibition constant) can be calculated.
Conclusion
1-Dehydrotestololactone is a first-generation aromatase inhibitor with a complex pharmacological profile that includes inhibition of 17,20-lyase and weak antiandrogenic activity. While it has been largely superseded by more potent and selective third-generation aromatase inhibitors, a thorough understanding of its properties remains valuable for historical context and for the broader study of steroid-modifying enzymes. The conflicting reports on its mechanism of aromatase inhibition highlight the need for further research to definitively characterize its interaction with the enzyme. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of endocrine-related cancers.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
References
- 1. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Aromatase inhibition by delta 1-testolactone does not relieve the gonadotropin-induced late steroidogenic block in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C19H24O3 | CID 13769 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of Testolactone on Estrogen Synthesis: An In-depth Technical Guide from Initial In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testolactone, a synthetic steroid analog, was one of the earliest compounds identified as an inhibitor of estrogen synthesis.[1][2] Initially developed for purposes other than hormonal modulation, its ability to block the production of estrogens led to its investigation and eventual use as a therapeutic agent in estrogen-receptor-positive breast cancer.[3][4] This technical guide provides a comprehensive overview of the foundational in vitro studies that elucidated the mechanism and efficacy of this compound in inhibiting estrogen synthesis. The focus is on the core biochemical and cellular experiments that laid the groundwork for its clinical application.
Mechanism of Action: Aromatase Inhibition
The primary mechanism by which this compound reduces estrogen levels is through the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1][5] Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol (B170435), respectively).
In vitro studies have demonstrated that this compound acts as a competitive inhibitor of aromatase.[6] This was established through kinetic analyses using Lineweaver-Burk plots, which showed that this compound competes with the androgen substrate (androstenedione) for the active site of the enzyme.[6] Furthermore, some evidence suggests that this compound is also an irreversible inhibitor , meaning it forms a stable complex with the aromatase enzyme, leading to its inactivation.[2][4][5] This dual action of competitive and irreversible inhibition contributes to its efficacy in reducing estrogen production.
Core In Vitro Experimental Frameworks
The initial understanding of this compound's effect on estrogen synthesis was derived from a series of well-defined in vitro experiments. These studies primarily utilized two model systems: subcellular fractions containing the aromatase enzyme and whole-cell-based assays.
Subcellular Enzyme Assays
These assays use preparations enriched in the aromatase enzyme to directly study the inhibitory effects of this compound on its catalytic activity.
-
Human Placental Microsomes: The microsomal fraction of human placenta is a rich source of aromatase and has been a cornerstone for in vitro aromatase inhibition studies.[1]
-
Human Breast Tumor Homogenates: To investigate the effect of this compound in a more pathologically relevant context, homogenates of human breast tumor tissue were used as the enzyme source.[6][7]
Cell-Based Assays
To assess the impact of this compound in a more biologically intact system, cancer cell lines that express aromatase and are responsive to estrogens were employed.
-
MCF-7 Breast Cancer Cells: This estrogen-receptor-positive human breast cancer cell line is a widely used model to study the effects of endocrine therapies. While MCF-7 cells have been used extensively to study estrogen-dependent proliferation, their use in early this compound studies focused on their endogenous aromatase activity.
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative data from initial in vitro studies of this compound.
| Parameter | Value | Experimental System | Reference |
| This compound Concentration | 0.13 mM | Human Breast Tumor Incubations | [6] |
| 0.2 mM | Human Breast Tumor Incubations | [7] | |
| Aromatase Kinetics | |||
| Km (for Androstenedione) | 0.08 µM | Human Breast Tumor Specimen | [6][7] |
| Vmax | 23 pmol estrone (B1671321)/g tumor/hr | Human Breast Tumor Specimen | [6][7] |
| Inhibition Type | Competitive | Lineweaver-Burk Plot Analysis | [6][7] |
| Irreversible | Mechanistic Studies | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial in vitro evaluation of this compound.
Protocol 1: Preparation of Human Placental Microsomes
This protocol is a synthesized standard procedure based on common laboratory practices for isolating microsomes for enzyme assays.
-
Tissue Acquisition: Obtain fresh human placenta immediately after delivery and place it on ice.
-
Homogenization:
-
Wash the tissue with ice-cold buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4) to remove blood.
-
Mince approximately 50-100 g of placental tissue and homogenize in 3-4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
-
Washing and Storage:
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Centrifuge again at 105,000 x g for 60 minutes at 4°C.
-
Resuspend the final microsomal pellet in a small volume of storage buffer (e.g., phosphate buffer with glycerol (B35011) for cryopreservation), determine the protein concentration (e.g., using a BCA or Bradford assay), and store at -80°C until use.
-
Protocol 2: Aromatase Inhibition Assay using Human Placental Microsomes
This protocol outlines a typical radiometric assay to measure aromatase activity and its inhibition by this compound.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
[1β-³H]-Androstenedione (as substrate, final concentration typically around the Km value, e.g., 100 nM)
-
Varying concentrations of this compound (or vehicle control - e.g., DMSO or ethanol).
-
-
-
Enzyme Addition and Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a specific amount of human placental microsomal protein (e.g., 50-100 µg).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Measurement:
-
Terminate the reaction by adding an organic solvent (e.g., chloroform (B151607) or methylene (B1212753) chloride).
-
The conversion of [1β-³H]-androstenedione to estrone releases ³H into the water molecule, forming ³H₂O.
-
Separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unreacted substrate) by centrifugation.
-
Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of aromatase activity based on the amount of ³H₂O formed per unit time per mg of protein.
-
Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control.
-
For kinetic analysis, perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).
-
Protocol 3: Estrogen Synthesis and Inhibition in MCF-7 Cells
This protocol describes a general procedure for assessing the effect of this compound on estrogen production in a whole-cell model.
-
Cell Culture:
-
Culture MCF-7 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, switch the cells to a phenol (B47542) red-free medium with charcoal-stripped FBS for at least 72 hours to deplete endogenous steroids.
-
-
Treatment:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (or vehicle control) in the presence of an androgen substrate (e.g., androstenedione (B190577) or testosterone, typically in the nanomolar to low micromolar range).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the conversion of the androgen substrate to estrogens.
-
-
Estrogen Measurement:
-
Collect the cell culture medium.
-
Measure the concentration of estradiol and/or estrone in the medium using a sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Radioimmunoassay (RIA) Principle: A known quantity of radiolabeled (e.g., ³H or ¹²⁵I) estrogen competes with the unlabeled estrogen in the sample for binding to a limited amount of specific anti-estrogen antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled estrogen in the sample.
-
-
-
Data Analysis:
-
Compare the levels of estrogens produced in the this compound-treated cells to the control cells to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: Mechanism of this compound's inhibition of estrogen synthesis.
Caption: General workflow for in vitro studies of this compound.
Conclusion
The initial in vitro studies of this compound were pivotal in establishing its role as a potent inhibitor of estrogen synthesis. Through meticulously designed experiments using human-derived materials, researchers were able to delineate its mechanism of action as a competitive and irreversible inhibitor of aromatase. The quantitative data generated from these studies provided the foundational knowledge for its subsequent clinical development and use in the management of hormone-dependent breast cancer. This guide serves as a technical resource for understanding the core experimental approaches that have been fundamental in the field of endocrine therapy.
References
- 1. epa.gov [epa.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quick radioimmunoassay method for the determination of estrogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
The Interplay of Testolactone, Androstenedione, and Testosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biochemical relationship between testolactone, a first-generation aromatase inhibitor, and the key androgens, androstenedione (B190577) and testosterone (B1683101). It elucidates the mechanism of action of this compound and its impact on the steroidogenesis pathway. This document includes a critical review of the quantitative effects of this compound on circulating androgen levels, detailed experimental protocols for the analysis of these hormones and for assessing aromatase inhibition, and visual representations of the involved biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The regulation of androgen and estrogen biosynthesis is a critical area of research in endocrinology and oncology. Androstenedione and testosterone are central C19 steroids in the pathway leading to the production of both more potent androgens and estrogens. This compound (Δ¹-testololactone) emerged as one of the first clinically utilized aromatase inhibitors, primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] Its mechanism of action, the irreversible inhibition of the aromatase enzyme, directly impacts the balance of androgens and estrogens, making the study of its relationship with androstenedione and testosterone crucial for understanding its therapeutic effects and potential side effects.
Biochemical Relationship and Steroidogenesis
Testosterone is synthesized from cholesterol through a series of enzymatic reactions primarily in the testes and, to a lesser extent, in the adrenal glands and ovaries.[3][4] A key intermediate in this pathway is androstenedione.[5][6]
The primary pathway for testosterone synthesis involves the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[4] Subsequently, androstenedione is converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[7][8]
Androstenedione and testosterone serve as the primary substrates for the enzyme aromatase (cytochrome P450 19A1), which catalyzes their conversion to the estrogens estrone (B1671321) and estradiol, respectively.[9][10] This conversion is a critical step in maintaining the androgen-to-estrogen ratio in various tissues.
Mechanism of Action of this compound
This compound is a non-selective, irreversible aromatase inhibitor.[1] It acts as a "suicide" inhibitor, meaning it is converted by the aromatase enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its permanent inactivation.[11] By inhibiting aromatase, this compound blocks the conversion of androstenedione to estrone and testosterone to estradiol.[1][10] This leads to a decrease in circulating estrogen levels, which is the basis for its therapeutic effect in hormone-dependent breast cancer.
Quantitative Effects of this compound on Androgen Levels
The impact of this compound on circulating levels of androstenedione and testosterone has been a subject of several clinical investigations, with some studies reporting conflicting results.
Studies Showing No Significant Change or an Increase in Androgens
Several studies, particularly in postmenopausal women with breast cancer, have reported that this compound effectively reduces estrogen levels without significantly altering serum androstenedione and testosterone concentrations.[1][12] However, other studies in different populations have shown an increase in these androgens. For instance, in men with idiopathic oligospermia, this compound therapy led to an increase in serum testosterone and androstenedione.[1] Similarly, in obese men with hypogonadotropic hypogonadism, administration of this compound resulted in a significant rise in mean serum testosterone.[13][14] In women with polycystic ovarian disease (PCOD), this compound administration led to a rise in peripheral androstenedione levels.[15]
The Confounding Factor of Assay Interference
A critical consideration when interpreting historical data on this compound's effect on androgen levels is the potential for assay interference. A study highlighted that this compound can cross-react with antibodies used in radioimmunoassays (RIAs) for testosterone and androstenedione, leading to falsely elevated measurements.[16][17][18] This suggests that some of the reported increases in androgen levels following this compound administration might be, at least in part, a laboratory artifact.
Modern analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer significantly higher specificity and are not prone to such interferences, making them the gold standard for steroid hormone quantification.[1][11]
Table 1: Summary of Quantitative Effects of this compound on Androgen and Estrogen Levels
| Population Studied | Dosage of this compound | Effect on Androstenedione | Effect on Testosterone | Effect on Estrone (E1) | Effect on Estradiol (E2) | Reference(s) |
| Postmenopausal women with metastatic breast cancer | 1 g/day | Unchanged | Unchanged | Decreased | Slightly Increased | [12] |
| Obese men with hypogonadotropic hypogonadism | 1 g/day for 6 weeks | Not reported | Increased (mean 290 to 403 ng/dL) | Decreased (non-significant) | Not reported | [13] |
| Men with idiopathic oligospermia | Not specified | Increased | Increased | Decreased | Decreased | [1] |
| Women with Polycystic Ovarian Disease (PCOD) | Not specified | Increased | Not reported | Decreased | Not reported | [15] |
| Normal men | 1 g/day for 10 days | Increased | Slightly Increased | Not reported | Decreased by ~25% | [19][20] |
Experimental Protocols
Accurate and reliable measurement of androstenedione and testosterone, as well as the assessment of aromatase inhibition, are fundamental for research in this area.
Quantification of Androstenedione and Testosterone in Serum by LC-MS/MS
This method provides high specificity and accuracy, avoiding the cross-reactivity issues associated with immunoassays.
4.1.1. Principle
Stable isotope-labeled internal standards for androstenedione and testosterone are added to serum samples. The steroids are then extracted, chromatographically separated, and detected by tandem mass spectrometry.
4.1.2. Methodology
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add deuterated androstenedione and testosterone as internal standards.[1]
-
Perform liquid-liquid extraction with 1 mL of methyl-tert-butyl-ether.[1]
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.[21]
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm).[22]
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).[23]
-
A typical gradient might be: 0-1 min 50% B, 1-5 min ramp to 95% B, hold for 2 min, then re-equilibrate to 50% B.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for androstenedione, testosterone, and their respective internal standards.[6]
-
Androstenedione: e.g., m/z 287.2 > 97.1 (quantifier) and 287.2 > 109.1 (qualifier).[6]
-
Testosterone: e.g., m/z 289.2 > 97.1 (quantifier) and 289.2 > 109.1 (qualifier).
-
-
4.1.3. Workflow Diagram
In Vitro Aromatase Inhibition Assay Using Human Placental Microsomes
This assay is a standard method to determine the inhibitory potential of a compound on the aromatase enzyme.
4.2.1. Principle
The assay measures the amount of ³H₂O released from the substrate [1β-³H]-androstenedione as it is converted to estrone by aromatase in human placental microsomes. The presence of an inhibitor, such as this compound, will reduce the rate of this conversion.
4.2.2. Methodology
-
Preparation of Human Placental Microsomes:
-
Obtain fresh human term placenta and keep it on ice.[24]
-
Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and dithiothreitol).[25]
-
Perform differential centrifugation to isolate the microsomal fraction (the pellet from a 100,000 x g spin).[25]
-
Resuspend the microsomal pellet in buffer and determine the protein concentration.
-
-
Aromatase Inhibition Assay:
-
In a reaction tube, combine the human placental microsomes, an NADPH-generating system (or NADPH), and the test compound (this compound) at various concentrations.[5][17]
-
Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).[26]
-
Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unreacted substrate) by centrifugation.
-
Add dextran-coated charcoal to the aqueous phase to remove any remaining traces of the labeled substrate.
-
Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition (competitive, non-competitive, etc.).[17]
-
4.2.3. Workflow Diagram
Conclusion
This compound's primary and well-established role is the irreversible inhibition of aromatase, thereby blocking the conversion of androstenedione and testosterone to estrogens. While this mechanism is clear, the direct in vivo effect of this compound on circulating androstenedione and testosterone levels is more complex and has been subject to conflicting reports, partly due to limitations of older assay methodologies. The use of modern, highly specific techniques like LC-MS/MS is crucial for accurately assessing the impact of aromatase inhibitors on steroid profiles. The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate relationships between aromatase inhibitors and the androgen biosynthesis pathway, facilitating the development of more targeted and effective endocrine therapies.
References
- 1. Simultaneous determination of androstenedione and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibl-america.com [ibl-america.com]
- 3. Comparison of 7 Published LC-MS/MS Methods for the Simultaneous Measurement of Testosterone, Androstenedione, and Dehydroepiandrosterone in Serum: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. lcms.cz [lcms.cz]
- 5. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS detection of increased Androstenedione levels in patients receiving Danazol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. izotop.hu [izotop.hu]
- 9. Measurement of androstenedione levels by an in-house radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo visualization of aromatase in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous measurement of testosterone, androstenedione and dehydroepiandrosterone (DHEA) in serum and plasma using Isotope-Dilution 2-Dimension Ultra High Performance Liquid-Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-method comparison of serum androstenedione measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibl-america.com [ibl-america.com]
- 16. mjpath.org.my [mjpath.org.my]
- 17. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tech.snmjournals.org [tech.snmjournals.org]
- 20. ajbls.com [ajbls.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. epa.gov [epa.gov]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 26. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Antineoplastic Action of Testolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Testolactone, a first-generation, non-selective, and irreversible steroidal aromatase inhibitor, historically served as an antineoplastic agent for advanced breast cancer in postmenopausal women. Its primary mechanism of action involves the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens to estrogens. By blocking this pathway, this compound reduces circulating estrogen levels, thereby suppressing the growth of estrogen receptor-positive (ER+) breast cancers. While its clinical use has been largely superseded by more potent and selective aromatase inhibitors, a comprehensive understanding of its biological effects remains valuable for researchers in oncology and drug development. This guide provides an in-depth overview of the antineoplastic action of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways.
Core Mechanism of Action: Aromatase Inhibition
The principal antineoplastic effect of this compound is the inhibition of the aromatase enzyme.[1][2] In postmenopausal women, the primary source of estrogen is the peripheral aromatization of androstenedione (B190577) and testosterone, which are produced by the adrenal glands.[1][2] Aromatase catalyzes the conversion of these androgens into estrone (B1671321) (E1) and estradiol (B170435) (E2), respectively.[1] Estrogens, in turn, bind to and activate estrogen receptors in hormone-dependent breast cancer cells, promoting tumor growth and proliferation.
This compound acts as a competitive inhibitor of aromatase, binding to the enzyme's active site and preventing the binding of its natural androgen substrates.[3][4] This inhibition has been described as noncompetitive and irreversible in some in vitro studies, suggesting a persistent effect even after the drug is withdrawn.[1]
Signaling Pathway: Aromatase Inhibition
The following diagram illustrates the central role of aromatase in estrogen synthesis and the inhibitory action of this compound.
Secondary Mechanisms and Other Biological Effects
While aromatase inhibition is the primary mechanism, some studies suggest other potential biological activities of this compound that may contribute to its antineoplastic effects.
-
Inhibition of 17,20-Lyase: Some evidence suggests that this compound may also inhibit the enzyme 17,20-lyase, which is involved in androgen biosynthesis.[4][5] This could potentially lead to a further reduction in the precursors available for aromatization.
-
Interaction with Androgen Receptors: There are conflicting reports regarding this compound's interaction with androgen receptors. Some studies suggest it may have antiandrogenic properties by competitively binding to the androgen receptor.[1]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound from clinical and preclinical studies.
Table 1: Clinical Efficacy of this compound in Advanced Breast Cancer
| Treatment Regimen | Number of Patients | Objective Response/Regression Rate | Citation(s) |
| This compound | Not Specified | Higher response rate in oophorectomy failures | [1] |
| This compound | Not Specified | 18% | [1] |
| This compound (oral) | Not Specified | 20% | [1] |
| This compound + Fluorouracil (intravenous) | Not Specified | 14% | [1] |
| Calusterone | Not Specified | 28% | [1] |
Table 2: In Vitro Inhibition of Estrogen Synthesis by this compound
| Compound | Concentration | Effect | Tissue/Cell Type | Citation(s) |
| delta 1-testolactone | 0.13 mM | Reduction in estrone and estradiol synthesis | Human breast tumors | [3] |
| This compound | 0.13 mM | Reduction in estrone and estradiol synthesis | Human breast tumors | [3] |
Table 3: Effect of this compound on Circulating Hormone Levels
| Patient Population | Treatment Regimen | Change in Estradiol (E2) Levels | Change in Estrone (E1) Levels | Citation(s) |
| Normal Men | 500 mg twice daily for 10 days | ~25% decrease | Not Reported | [5] |
| Postmenopausal women with metastatic breast cancer | Oral therapy (dose not specified) | Reduction observed | Potent inhibition of peripheral aromatization to estrone | [1][6] |
| Girls with McCune-Albright syndrome | Not Specified | Decreased circulating levels | Not Reported | [1] |
Experimental Protocols
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method to determine the inhibitory potential of compounds on aromatase activity.
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.[7]
-
Incubation: The microsomal preparation is incubated with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) and a NADPH-generating system.[7]
-
Treatment: Various concentrations of this compound are added to the incubation mixture.
-
Measurement of Aromatase Activity: Aromatase activity is determined by measuring the amount of ³H₂O released during the aromatization reaction.[7]
-
Data Analysis: The concentration of this compound that inhibits 50% of the aromatase activity (IC50) can be calculated. Kinetic parameters such as the inhibition constant (Ki) can be determined using Lineweaver-Burk plots.[3]
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of breast cancer cell lines.
-
Cell Culture: Breast cancer cell lines (e.g., ER+ MCF-7 or ER- MDA-MB-231) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Cell Cycle Analysis (Flow Cytometry)
This method determines the effect of this compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Breast cancer cells are treated with this compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.[8][9]
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).[8][9]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.[10][11]
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.[10][11]
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Breast cancer cells or tumor tissue sections are fixed and permeabilized.[12][13]
-
Labeling: The 3'-hydroxyl ends of fragmented DNA are labeled with a modified nucleotide (e.g., Br-dUTP) by the enzyme terminal deoxynucleotidyl transferase (TdT).[12][13][14][15]
-
Detection: The incorporated modified nucleotide is then detected using a fluorescently labeled antibody or streptavidin conjugate.[12][13]
-
Visualization: Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.[12][13]
Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating the antineoplastic effects of this compound and the logical relationship of its mechanism of action.
Conclusion and Future Directions
This compound's primary antineoplastic action is unequivocally linked to its ability to inhibit aromatase, leading to a reduction in estrogen synthesis. This mechanism provided a foundational therapy for ER+ breast cancer in the postmenopausal setting. While more potent and selective aromatase inhibitors have since been developed, the study of this compound offers valuable insights into the principles of endocrine therapy in oncology.
Significant gaps remain in the publicly available data, particularly concerning its in vitro activity (IC50 values in various cell lines and a definitive Ki for aromatase), detailed in vivo efficacy in preclinical models, and its impact on global gene expression. Further research to elucidate these aspects could provide a more complete understanding of its biological profile and potentially inform the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incidence of Invasive Breast Cancer in Women Treated with Testosterone Implants: Dayton Prospective Cohort Study, 15-Year Update [gavinpublishers.com]
- 5. Aromatase inhibition by delta 1-testolactone does not relieve the gonadotropin-induced late steroidogenic block in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. epa.gov [epa.gov]
- 8. Flow Cytometry Protocol [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. genscript.com [genscript.com]
The Effect of Testolactone on Circulating Estradiol Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testolactone, a first-generation, non-selective, and irreversible aromatase inhibitor, has historically been utilized in the treatment of estrogen-dependent conditions, most notably breast cancer. Its primary mechanism of action involves the inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens to estrogens.[1] Specifically, it blocks the conversion of androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol (B170435).[1] This guide provides a comprehensive technical overview of this compound's effect on circulating estradiol levels, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.
Mechanism of Action: Aromatase Inhibition
This compound functions as a steroidal aromatase inhibitor, acting as a "suicide substrate" that irreversibly inactivates the aromatase enzyme. By binding to the active site of the enzyme, it prevents the aromatization of the androgen A-ring, thereby reducing the systemic production of estrogens.[1] This leads to a decrease in circulating levels of both estrone and estradiol. The inhibition of peripheral aromatization, particularly in adipose tissue, is a key contributor to the reduction of estrogen levels in postmenopausal women, where it is the primary source of estrogen production.[2][3]
Signaling Pathway: Steroidogenesis
The biosynthesis of steroid hormones, including estradiol, is a complex process involving a cascade of enzymatic reactions. The pathway originates from cholesterol and proceeds through a series of intermediates. Aromatase plays a crucial role in the final stages of estrogen synthesis.
Caption: Simplified steroidogenesis pathway highlighting the role of aromatase and its inhibition by this compound.
Quantitative Effects of this compound on Circulating Hormone Levels
The administration of this compound leads to measurable changes in circulating hormone concentrations. The following tables summarize quantitative data from key clinical studies.
Table 1: Effect of this compound on Estradiol and Estrone Levels in Postmenopausal Women with Breast Cancer
| Study | Drug & Dosage | Duration | Baseline Estradiol (pg/mL) | Post-treatment Estradiol (pg/mL) | Baseline Estrone (pg/mL) | Post-treatment Estrone (pg/mL) |
| Barone et al. | This compound (oral) | - | - | Decreased | - | Decreased |
| Unspecified Study | delta 1-testolactone 250 mg q6h | 2 weeks | 8 ± 0.8 | 12 ± 4 (slight rise) | 22 ± 3 | 12 ± 1 |
Table 2: Effect of this compound on Hormonal Profiles in Men
| Study | Patient Population | Drug & Dosage | Duration | Change in Estradiol | Change in Testosterone | Change in Other Hormones |
| Vigersky and Glass (1981) | Idiopathic oligospermia | This compound | - | Decrease | Increase | Increase in androstenedione |
| Smals et al. | Men | This compound | - | Lowering | Lowering of testosterone degree | Enhanced secretion of FSH and 17-hydroxyprogesterone |
| Clark and Sherins (1989) | Idiopathic oligozoospermic infertility | This compound 2 g/day | 8 months | No significant change in total estradiol | No significant change in total testosterone | 36% increase in free testosterone, 15% increase in LH, 20% increase in FSH |
| D'Agata et al. (1982) | Healthy men | Hydrothis compound | Short-term | Decrease from 68 ± 5.8 to 26 ± 2.5 pmol/l | - | Decrease in PRL from 11.2 ± 2.1 to 6.5 ± 1.6 ng/ml |
| Zumoff et al. (1990)[4] | Obese men | This compound 1 g/day | 6 weeks | Decrease from 40 ± 10.8 to 29 ± 6.7 pg/mL | Rise from 290 ± 165 to 403 ± 170 ng/dL | Increase in LH from 14.3 ± 4.1 to 19.3 ± 5.1 mIU/mL |
Table 3: Effect of this compound in Other Patient Populations
| Study | Patient Population | Drug & Dosage | Duration | Change in Estradiol |
| Feuillan et al.[5] | Girls with McCune-Albright syndrome | This compound | - | Decreased |
| Unspecified Study[6] | Women with Polycystic Ovarian Disease (PCOD) | delta 1-testolactone | - | 90-95% decrease in overall aromatization rate |
Experimental Protocols
Measurement of Circulating Estradiol Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate and sensitive quantification of low-level circulating steroids like estradiol.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add an internal standard (e.g., ¹³C₃-labeled estradiol).[7]
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane:ethyl acetate (B1210297) mixture).[7][8]
-
Vortex vigorously to ensure thorough mixing and extraction of steroids into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37-40°C.[8]
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol (B129727) in water).[7]
2. Chromatographic Separation (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used.[7]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol or acetonitrile).[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-50 µL of the reconstituted sample.
3. Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for estradiol.[8]
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both estradiol and its internal standard to ensure accurate quantification.
In Vitro Aromatase Inhibition Assay Using Human Placental Microsomes
This assay determines the inhibitory potential of a compound on aromatase activity.
1. Preparation of Human Placental Microsomes:
-
Obtain fresh human term placenta and place it on ice.
-
Homogenize the placental tissue in a cold buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction (the pellet from a high-speed spin, e.g., 100,000 x g).[9]
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
Store the microsomes at -80°C until use.
2. Aromatase Inhibition Assay (Tritiated Water Release Method):
-
Prepare a reaction mixture containing human placental microsomes, a NADPH-generating system (or NADPH), and the test compound (this compound) at various concentrations in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Add a dextran-coated charcoal suspension to adsorb the unreacted substrate.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the tritiated water (³H₂O) in the aqueous supernatant using a liquid scintillation counter. The amount of ³H₂O formed is directly proportional to the aromatase activity.
-
Calculate the IC₅₀ value for this compound, which is the concentration that inhibits 50% of the aromatase activity.
Visualizations
Experimental Workflow: In Vitro Aromatase Inhibition Assay
Caption: A typical experimental workflow for determining the in vitro aromatase inhibitory activity of this compound.
Clinical Trial Workflow: Assessing this compound's Effect on Estradiol
Caption: A generalized CONSORT flow diagram illustrating the progression of participants through a randomized controlled trial evaluating this compound.
Conclusion
This compound effectively reduces circulating estradiol levels through the irreversible inhibition of the aromatase enzyme. This mechanism has been substantiated by numerous in vitro and in vivo studies across various patient populations. The quantitative data demonstrate a consistent decrease in estrogen levels, although the magnitude of this effect can vary depending on the specific patient group and the hormonal milieu. The experimental protocols outlined provide a framework for the accurate assessment of both circulating estradiol concentrations and the direct inhibitory effects of compounds on aromatase activity. This technical guide serves as a resource for researchers and drug development professionals investigating the endocrine effects of aromatase inhibitors.
References
- 1. The Principles, Enzymes, and Pathways of Human Steroidogenesis | Clinical Gate [clinicalgate.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Untitled Document [ucl.ac.uk]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Methodological & Application
Testolactone Administration Protocol for In Vivo Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration protocols for testolactone in in vivo animal studies. The information is compiled from published research to facilitate experimental design and ensure reproducibility.
Overview of this compound
This compound is a first-generation, non-selective, and irreversible steroidal aromatase inhibitor.[1][2] Its primary mechanism of action is the inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (like estradiol (B170435) and estrone).[1][3] This reduction in estrogen synthesis has been the basis for its investigation in estrogen-dependent conditions, such as breast cancer.[1] While its clinical use has been largely superseded by more potent and selective aromatase inhibitors, this compound remains a valuable tool in preclinical research for studying the effects of estrogen deprivation.[4]
Data Presentation
The following tables summarize quantitative data on this compound administration in various animal models.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Administration Route | Dosage | Vehicle | Study Duration | Observed Effects | Reference |
| Rat | Not Specified | 75 mg/day | Not Specified | 7 days | Inhibition of testosterone-induced prostate weight gain | Not Specified |
| Rat (adult male) | Not Specified | Not Specified | Not Specified | Not Specified | Did not affect testosterone or estradiol levels by itself | [5] |
| Neonatal Rat | In vitro | 200 µM | Not Specified | Not Specified | Maximal inhibition of hypothalamic aromatase | [6] |
Table 2: Effects of this compound on Hormone Levels (Human Studies)
| Population | Dosage | Duration | Effect on Estrone (E1) | Effect on Estradiol (E2) | Effect on Androstenedione | Effect on Testosterone | Reference |
| Postmenopausal women | 50, 100, 250, 500 mg every 6 hrs | 14 days | Significant decrease | Increase at 250 & 500 mg doses | Significant increase | No significant change | [7] |
| Men with prostatic carcinoma | 1000 mg/day | 6 days | Not Specified | ~50% decrease | Increase | Increase | [8] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound in in vivo animal studies are provided below.
Vehicle Preparation
A common vehicle for lipophilic compounds like this compound is corn oil.[9][10][11]
Protocol 1: Preparation of this compound in Corn Oil
-
Materials:
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the calculated volume of sterile corn oil to the vial.
-
Vortex the mixture vigorously until the powder is completely suspended.
-
For difficult-to-dissolve compounds, brief sonication may be applied.
-
Visually inspect the suspension for homogeneity before each administration.
-
Prepare fresh daily.[12]
-
Administration Protocols
Protocol 2: Oral Gavage in Rats
This protocol is adapted from standard oral gavage procedures.[12][13][14][15]
-
Animal Preparation:
-
Administration:
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[15]
-
Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.[13]
-
Gently insert the needle into the mouth, passing over the tongue and into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. [13]
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for several minutes for any signs of distress, such as choking or difficulty breathing.[14]
-
Return the animal to its cage and monitor according to the experimental plan.
-
Protocol 3: Subcutaneous Injection in Mice
This protocol is based on standard subcutaneous injection techniques.[16][17][18][19][20]
-
Animal Preparation:
-
Weigh the mouse to calculate the appropriate injection volume.
-
Restrain the mouse by scruffing the neck to expose the dorsal subcutaneous space.
-
-
Administration:
-
Use a sterile syringe with an appropriate gauge needle (e.g., 27-30 gauge).[16]
-
Lift the skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound suspension, which will form a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.
-
Visualization of Pathways and Workflows
Signaling Pathway
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]
- 3. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 4. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of delta 1-testolactone on serum testosterone and estradiol in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the aromatase inhibitor delta 1-testolactone on gonadotropin release and steroid metabolism in polycystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo effects of delta 1-testololactone on peripheral aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid endocrine effects of tamoxifen and this compound in prostatic carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. An assessment of corn oil as a vehicle for cyclosporin A (CsA) at varied injection sites in preventing rejection of rat laryngeal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. research.fsu.edu [research.fsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reintroducing testosterone in the db/db mouse partially restores normal glucose metabolism and insulin resistance in a leptin-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Testolactone in Familial Male-Limited Precocious Puberty (FMPP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Familial Male-Limited Precocious Puberty (FMPP), also known as testotoxicosis, is a rare, gonadotropin-independent disorder characterized by the premature onset of puberty in boys, typically between the ages of 2 and 5.[1] This condition is caused by activating mutations in the gene encoding the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), leading to constitutive, ligand-independent activation of the receptor and subsequent excessive testosterone (B1683101) production by testicular Leydig cells.[1][2] The clinical presentation includes accelerated growth, early development of secondary sexual characteristics, and advanced bone age, which can result in a compromised adult height if left untreated.[1][3]
Testolactone, a first-generation, non-selective, and irreversible aromatase inhibitor, has been investigated as a therapeutic agent in FMPP. Its primary mechanism of action is the blockade of the conversion of androgens to estrogens.[4] Since estrogen is a key mediator of epiphyseal fusion (the process that halts long bone growth), inhibiting its synthesis can help to preserve adult height potential in boys with FMPP. In clinical studies, this compound has typically been used in combination with an androgen receptor blocker, such as spironolactone (B1682167), to comprehensively manage the symptoms of hyperandrogenism.
These application notes provide a summary of the use of this compound in FMPP research, including quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.
Data Presentation
The following tables summarize quantitative data from a pivotal long-term study by Leschek et al. on the use of spironolactone and this compound in boys with FMPP.
Table 1: Patient Demographics and Baseline Characteristics
| Parameter | Mean ± SD | Range |
| Number of Patients | 10 | - |
| Age at Start of Treatment (years) | 4.6 ± 1.5 | 2.5 - 7.7 |
| Bone Age at Start of Treatment (years) | 9.1 ± 2.5 | 4.5 - 13.0 |
| Predicted Adult Height at Baseline (cm) | 160.7 ± 14.7 | 138.4 - 182.9 |
| Growth Velocity at Baseline (cm/year) | 11.2 ± 2.6 | 7.6 - 15.2 |
| Bone Maturation Rate (Bone Age/Chronological Age) | 2.1 ± 0.6 | 1.3 - 3.1 |
Data adapted from Leschek et al. J Clin Endocrinol Metab. 1999;84(12):4471-4475.
Table 2: Treatment Regimen and Long-Term Outcomes (6-Year Follow-up)
| Parameter | Dosage / Outcome |
| Spironolactone Dosage | 5.7 mg/kg/day |
| This compound Dosage | 40 mg/kg/day |
| Mean Growth Velocity (Year 1) | Normalized to prepubertal levels |
| Mean Rate of Bone Maturation (from Year 2) | Normalized to prepubertal levels |
| Predicted Adult Height after 6 Years (cm) | 173.6 ± 10.1 |
| Change in Predicted Adult Height (cm) | +12.9 |
Data adapted from Leschek et al. J Clin Endocrinol Metab. 1999;84(12):4471-4475. Note: Deslorelin was added to the regimen after the onset of central puberty.
Experimental Protocols
Diagnosis and Patient Selection Protocol for FMPP Studies
Objective: To identify and enroll suitable candidates for clinical studies investigating this compound in FMPP.
Inclusion Criteria:
-
Male patients aged 2-8 years.
-
Clinical signs of precocious puberty (e.g., testicular enlargement, pubic hair development, accelerated growth).
-
Advanced bone age compared to chronological age.
-
Pubertal levels of serum testosterone with prepubertal levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
-
Confirmed activating mutation in the LHCGR gene via genetic testing.
-
Informed consent from parents or legal guardians.
Exclusion Criteria:
-
Other causes of precocious puberty (e.g., central precocious puberty, adrenal tumors, hCG-secreting tumors).
-
Known hypersensitivity to this compound or spironolactone.
-
Significant hepatic or renal impairment.
Methodology:
-
Initial Clinical Assessment:
-
Perform a thorough physical examination, including Tanner staging, measurement of testicular volume, height, and weight.
-
Document signs of virilization such as acne, body odor, and increased muscle mass.
-
-
Hormonal Evaluation:
-
Collect morning blood samples to measure serum total testosterone, LH, and FSH levels.
-
Perform an LHRH stimulation test to confirm gonadotropin-independent puberty (i.e., suppressed LH and FSH response).
-
-
Radiological Assessment:
-
Obtain a left hand and wrist X-ray to determine bone age according to the Greulich and Pyle method.
-
-
Genetic Testing:
-
Collect a whole blood sample for DNA extraction.
-
Perform Sanger sequencing or next-generation sequencing of the LHCGR gene to identify activating mutations.
-
-
Exclusion of Other Pathologies:
-
Conduct abdominal and testicular ultrasounds to rule out androgen-secreting tumors.
-
Measure serum levels of 17-hydroxyprogesterone to exclude congenital adrenal hyperplasia.
-
This compound and Spironolactone Combination Therapy Protocol
Objective: To administer this compound in combination with spironolactone to boys with FMPP and monitor its effects on pubertal progression and growth.
Materials:
-
This compound tablets (Note: this compound is no longer commercially available and would require sourcing from a specialty pharmacy or for research purposes).
-
Spironolactone tablets.
-
Mortar and pestle.
-
Oral suspending vehicle (e.g., Ora-Plus® and Ora-Sweet®).
-
Oral syringes.
Methodology:
-
Drug Preparation (Extemporaneous Compounding of Oral Suspension):
-
Calculate the required dose of this compound (40 mg/kg/day) and spironolactone (5.7 mg/kg/day) for each patient.
-
Crush the tablets into a fine powder using a mortar and pestle.
-
Levigate the powder with a small amount of the suspending vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final concentration and volume, mixing thoroughly.
-
Transfer the suspension to a light-resistant bottle and label appropriately with patient information, drug concentration, and beyond-use date.
-
Instruct caregivers to shake the suspension well before each administration.
-
-
Drug Administration:
-
Administer the oral suspension in divided doses (e.g., two to three times daily) with food to minimize potential gastrointestinal upset.
-
-
Monitoring and Follow-up:
-
Conduct clinical assessments every 3-6 months, including measurement of height, weight, and Tanner staging.
-
Monitor for adverse effects such as gastrointestinal discomfort, headache, or skin rash.
-
Perform bone age assessments annually.
-
Collect blood samples for hormone analysis at regular intervals (see Protocol 3).
-
Hormonal Monitoring Protocol with this compound Treatment
Objective: To accurately measure serum testosterone levels in patients receiving this compound, accounting for potential assay interference.
Background: this compound and its metabolites can cross-react with antibodies used in many commercial testosterone immunoassays, leading to falsely elevated results.[4] Therefore, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for testosterone measurement in this context.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
C18 analytical column.
-
Internal standard (e.g., ¹³C₃-testosterone).
-
Solvents for liquid-liquid extraction (e.g., ethyl acetate, hexane).
-
Reagents for sample preparation.
Methodology:
-
Sample Collection and Preparation:
-
Collect morning serum samples and store them at -20°C until analysis.
-
Thaw samples and add a known amount of the internal standard.
-
Perform a liquid-liquid extraction to separate testosterone from interfering substances. A two-step extraction process (acidic followed by basic) can enhance specificity.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Use a suitable chromatographic gradient to separate testosterone from other compounds.
-
Employ Multiple Reaction Monitoring (MRM) to detect and quantify testosterone and the internal standard based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Calculate the testosterone concentration based on the ratio of the analyte peak area to the internal standard peak area, using a standard curve for calibration.
-
Report results in ng/dL or nmol/L.
-
Mandatory Visualizations
Caption: FMPP Signaling Pathway with Constitutively Active LHCGR.
Caption: Experimental Workflow for a Clinical Study of this compound in FMPP.
Caption: Logical Relationship of FMPP Pathophysiology and Treatment.
References
Application Notes: Evaluating the Efficacy of Testolactone on Breast Cancer Cell Lines
Introduction
Testolactone is a first-generation, non-selective, irreversible steroidal aromatase inhibitor.[1] Its primary mechanism of action involves blocking the aromatase enzyme, which is critical for the peripheral conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol).[1] In postmenopausal women, this peripheral synthesis is the main source of estrogen. By inhibiting this process, this compound reduces circulating estrogen levels, thereby suppressing the growth of estrogen receptor-positive (ER+) breast cancers that rely on estrogen for proliferation.[1][2] Although newer generations of aromatase inhibitors are now more common in clinical use, this compound remains a valuable tool in research for studying the mechanisms of endocrine resistance and the effects of estrogen deprivation on breast cancer cells.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro effects of this compound on various breast cancer cell lines. The following sections describe methodologies for determining cell viability (IC50), analyzing apoptosis induction, and evaluating cell cycle arrest.
Recommended Cell Lines and Culture Conditions
To comprehensively evaluate the effects of this compound, it is recommended to use a panel of breast cancer cell lines with varying estrogen receptor statuses.
-
ER-Positive (ER+) Lines: MCF-7, T47D (hormone-dependent, expected to be sensitive to this compound).
-
ER-Negative (ER-) Line: MDA-MB-231 (hormone-independent, expected to be resistant; serves as a negative control).
General Cell Culture Protocol:
-
Thawing Cells: Rapidly thaw cryopreserved vials in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Cell Maintenance: Culture cells in T75 flasks with appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing (Passaging): When cells reach 70-90% confluency, aspirate the medium, wash with sterile PBS, and detach adherent cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate the cells at the desired density.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium (e.g., 0.1, 1, 10, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the respective drug dilutions. Include "vehicle-only" (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against the log of this compound concentration to determine the IC50 value.
References
Application Notes and Protocols for Studying Gynecomastia in Research Models Using Testolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing testolactone in preclinical research models to study gynecomastia. The protocols outlined below detail the induction of gynecomastia in a rodent model, administration of this compound, and subsequent evaluation of its effects through histological and biochemical analyses.
Introduction
Gynecomastia is a benign proliferation of the glandular tissue of the male breast, resulting from an imbalance between estrogen and androgen action.[1] this compound is a first-generation, non-selective, irreversible steroidal aromatase inhibitor.[2] Its primary mechanism of action is the inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone, respectively).[3] By blocking estrogen synthesis, this compound helps to restore the androgen-to-estrogen ratio, making it a relevant compound for studying the hormonal regulation of male breast tissue.[2]
Data Presentation
The following table summarizes quantitative data from a key in vivo study that, while not directly focused on gynecomastia, provides crucial dosage information and observed effects of this compound on androgen-sensitive tissues in a rat model. This data is foundational for designing studies on gynecomastia.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Ventral Prostate Weight Inhibition | Immature Castrate Rats | Testosterone (T) + this compound | 75 mg/day | 7 days | Significant inhibition of T-induced prostate weight gain (P < 0.001) | [4] |
| Ventral Prostate Weight Inhibition | Immature Castrate Rats | Dihydrotestosterone (DHT) + this compound | 75 mg/day | 7 days | Significant inhibition of DHT-induced prostate weight gain (P < 0.05) | [4] |
| Ventral Prostate Weight Inhibition | Immature Castrate Rats | T + 17β-estradiol (E2) + this compound | 75 mg/day | 7 days | Significant inhibition of T + E2-induced prostate weight gain (P < 0.01) | [4] |
| Seminal Vesicle Weight Inhibition | Immature Castrate Rats | T + this compound | 75 mg/day | 7 days | Significant inhibition of T-induced seminal vesicle weight gain (P < 0.001) | [4] |
| Seminal Vesicle Weight Inhibition | Immature Castrate Rats | T + E2 + this compound | 75 mg/day | 7 days | Significant inhibition of T + E2-induced seminal vesicle weight gain (P < 0.001) | [4] |
| Serum Testosterone and DHT Levels | Immature Castrate Rats | This compound | 75 mg/day | 7 days | No significant change in serum T or DHT concentrations | [4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of androgen and estrogen synthesis, which is central to the pathophysiology of gynecomastia.
References
- 1. Is routine pathological evaluation of tissue from gynecomastia necessary? A 15-year retrospective pathological and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new clinically-relevant rat model of letrozole-induced chronic nociceptive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antiandrogenic effects of delta 1-testolactone (Teslac) in vivo in rats and in vitro in human cultured fibroblasts, rat mammary carcinoma cells, and rat prostate cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Testolactone from Dehydroepiandrosterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical and microbial synthesis of Testolactone, a significant steroidal lactone, from dehydroepiandrosterone (B1670201) (DHEA). The protocols are intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is an irreversible aromatase inhibitor that has been used in the treatment of breast cancer. Its synthesis from readily available steroids like dehydroepiandrosterone (DHEA) is of significant interest. This document outlines two primary approaches: multi-step chemical synthesis and more environmentally friendly microbial biotransformation.
Chemical Synthesis of this compound from Dehydroepiandrosterone
The chemical synthesis of this compound from DHEA can be approached via a classical route or a more modern, environmentally benign pathway. The classical method involves the initial formation of the D-ring lactone followed by the introduction of the A-ring dienone system. A greener alternative focuses on creating the dienone system first, followed by a selective Baeyer-Villiger oxidation of the D-ring.
Classical Chemical Synthesis Pathway
The first conventional chemical synthesis of this compound from DHEA involves a multi-step process that includes protection of the double bond, Baeyer-Villiger oxidation, and subsequent introduction of the dienone system in ring A.[1]
Experimental Protocol: Classical Synthesis
Step 1: Protection of the Double Bond
-
Protect the double bond of dehydroepiandrosterone (DHEA).
Step 2: Baeyer-Villiger Oxidation
-
The protected DHEA derivative undergoes a Baeyer-Villiger oxidation to form the D-ring lactone.[2] This is typically achieved using a peroxyacid like peracetic acid.[2]
Step 3: Introduction of the Dienone System
-
The final step involves the introduction of the dienone system into ring A. This can be accomplished through oxidation with reagents like selenium dioxide.[2]
Environmentally Benign Chemical Synthesis
A more modern and environmentally friendly approach avoids hazardous reagents like halogens and selenium. This method often starts from a related steroid like testosterone (B1683101) propionate (B1217596) and utilizes reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and greener oxidizing agents like o-iodoxybenzoic acid (IBX) and magnesium monoperoxyphthalate (MMPP).[2]
Experimental Protocol: Environmentally Benign Synthesis of Androsta-1,4-dien-3,17-dione (a key intermediate)
This protocol describes the synthesis of androsta-1,4-dien-3,17-dione, a key intermediate that can then be converted to this compound.
-
Saponification of Testosterone Propionate: Testosterone propionate is saponified using potassium hydroxide (B78521) in refluxing ethanol (B145695).
-
Oxidation to Androst-4-en-3,17-dione: The resulting testosterone is oxidized with pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel in dichloromethane (B109758) at room temperature to yield androst-4-en-3,17-dione.
-
Dehydrogenation to Androsta-1,4-dien-3,17-dione: Treat the androst-4-en-3,17-dione with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of benzoic acid in refluxing toluene. This introduces the 1,4-diene system into the A-ring, affording androsta-1,4-dien-3,17-dione in approximately 60% yield after recrystallization.[2]
Final Step: Baeyer-Villiger Oxidation to this compound
-
The androsta-1,4-dien-3,17-dione is then subjected to a Baeyer-Villiger oxidation, which preferentially attacks the C-17 carbonyl group due to the lower electrophilicity of the doubly conjugated carbonyl group in ring A.[2] This step yields this compound.
Microbial Synthesis of this compound from Dehydroepiandrosterone
Microbial biotransformation offers a highly efficient and environmentally friendly alternative to chemical synthesis for producing this compound from DHEA. Several fungal strains have been identified that can perform this conversion, often with high yields. The key enzymatic reaction is a Baeyer-Villiger oxidation of the D-ring, catalyzed by Baeyer-Villiger monooxygenases (BVMOs).
Microbial Transformation Pathways
Two primary pathways for the microbial conversion of DHEA to this compound have been identified:
-
Direct Baeyer-Villiger Oxidation: Some microorganisms can directly convert DHEA into its corresponding 3β-hydroxylactone (3β-hydroxy-17a-oxa-d-homo-androst-5-en-17-one).[3][4] This intermediate is then further metabolized to this compound.
-
Isomerization and Oxidation followed by Baeyer-Villiger Oxidation: In this pathway, DHEA first undergoes isomerization and oxidation of the 3-hydroxy-5-ene moiety to form androst-4-ene-3,17-dione. This intermediate is then subjected to a Baeyer-Villiger oxidation of the D-ring to yield this compound.[3]
Quantitative Data for Microbial Synthesis
| Microorganism | Substrate | Product(s) | Yield (%) | Reference |
| Fusarium oxysporum SC1301 | Dehydroepiandrosterone | This compound | 76-98 | [1] |
| Penicillium lanosocoeruleum | Dehydroepiandrosterone | This compound | High (not specified) | [5] |
| Penicillium lilacinum AM111 | Dehydroepiandrosterone | 3β-hydroxy-17a-oxa-d-homo-androst-5-en-17-one (main), this compound | Not specified | [4] |
| Penicillium griseopurpureum | Dehydroepiandrosterone | Androst-4-en-3,17-dione, this compound, and hydroxylated derivatives | Not specified | |
| Penicillium glabrum | Dehydroepiandrosterone | This compound, 3β-hydroxy-17a-oxa-d-homo-androst-5-en-17-one, and others | Not specified |
Experimental Protocol: Microbial Transformation of DHEA using Fusarium oxysporum
This generalized protocol is based on typical procedures for microbial steroid transformations. Specific parameters may need optimization for the particular strain used.
1. Culture Preparation:
- Prepare a suitable liquid culture medium for Fusarium oxysporum. A typical medium might contain glucose, yeast extract, peptone, and mineral salts.
- Inoculate the medium with a spore suspension or mycelial fragments of F. oxysporum.
- Incubate the culture at an appropriate temperature (e.g., 25-28 °C) with shaking (e.g., 150-200 rpm) for 24-48 hours to obtain a good biomass.
2. Biotransformation:
- Prepare a solution of DHEA in a water-miscible organic solvent like ethanol or dimethylformamide.
- Add the DHEA solution to the microbial culture to a final desired concentration (e.g., 0.5-1.0 g/L).
- Continue the incubation under the same conditions for a specified period (e.g., 3-7 days). Monitor the transformation progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Product Extraction and Purification:
- After the transformation is complete, separate the mycelium from the culture broth by filtration or centrifugation.
- Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate (B1210297) or chloroform.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- Purify the crude product containing this compound using column chromatography on silica gel.
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis pathways for this compound from DHEA.
Microbial Transformation Pathway
Caption: Microbial transformation pathways of DHEA to this compound.
References
Application Notes and Protocols for the LC-MS/MS Detection of Testolactone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testolactone is a steroidal aromatase inhibitor that has been used in the treatment of hormone-responsive breast cancer. As a key component of drug development and clinical monitoring, sensitive and specific analytical methods are required for the quantitative determination of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
This compound undergoes metabolic transformation in the liver, primarily through reduction and hydroxylation reactions. The major metabolites identified are 4,5-dihydrothis compound (B1226764) and 1,2,4,5-tetrahydrothis compound. The metabolic pathway may also involve the formation of glucuronide and sulfate (B86663) conjugates (Phase II metabolism), which increases the water solubility of the compounds and facilitates their excretion. Understanding this pathway is crucial for comprehensive pharmacokinetic studies.
Caption: Metabolic Pathway of this compound.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Below are protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) from plasma/serum and urine.
1. Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This protocol is adapted from established methods for steroid analysis.
-
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., Testosterone-d3)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Centrifuge tubes
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 500 µL of plasma or serum into a centrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 2 mL of MTBE to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol in water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general procedure for steroid extraction from urine and should be optimized for this compound and its metabolites.
-
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
ß-glucuronidase/arylsulfatase enzyme
-
Phosphate (B84403) buffer (pH 6.8)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol
-
Water
-
Acetonitrile
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of urine, add 50 µL of internal standard and 500 µL of phosphate buffer.
-
For the analysis of conjugated metabolites, add 50 µL of ß-glucuronidase/arylsulfatase and incubate at 37°C for 4 hours or overnight.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water and inject into the LC-MS/MS system.
-
LC-MS/MS Method
The following are typical starting conditions for the analysis of this compound and its metabolites. Method optimization is recommended for achieving the best performance.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Predicted)
The following MRM transitions are predicted based on the fragmentation patterns of similar steroidal lactones. These should be optimized by direct infusion of analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 301.2 | 121.1 | Optimize |
| This compound (Qualifier) | 301.2 | 97.1 | Optimize |
| 4,5-dihydrothis compound (Quantifier) | 303.2 | 123.1 | Optimize |
| 4,5-dihydrothis compound (Qualifier) | 303.2 | 97.1 | Optimize |
| 1,2,4,5-tetrahydrothis compound (Quantifier) | 305.2 | 125.1 | Optimize |
| 1,2,4,5-tetrahydrothis compound (Qualifier) | 305.2 | 97.1 | Optimize |
| Testosterone-d3 (IS) | 292.2 | 100.1 | Optimize |
Experimental Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of this compound and its metabolites. These values should be established during method validation in the user's laboratory.
| Parameter | This compound | 4,5-dihydrothis compound | 1,2,4,5-tetrahydrothis compound |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.1 | 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 85 - 115 | 85 - 115 | 80 - 110 |
| Intra-day Precision (%RSD) | < 15 | < 15 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 15 | < 15 |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the sensitive and specific quantification of this compound and its major metabolites in biological matrices using LC-MS/MS. Adherence to these guidelines, coupled with thorough method validation, will ensure the generation of high-quality, reliable data for pharmacokinetic studies, clinical monitoring, and drug development research.
Application Notes and Protocols for H295R Steroidogenesis Assay Using Testolactone as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H295R steroidogenesis assay is a widely used in vitro method to assess the potential of chemicals to interfere with the production of steroid hormones.[1][2][3] This assay utilizes the human adrenocortical carcinoma cell line, NCI-H295R, which expresses all the key enzymes necessary for steroidogenesis.[4][5] As a result, these cells can produce a range of steroid hormones, including corticosteroids, mineralocorticoids, and sex steroids.[4][6] The Organisation for Economic Co-operation and Development (OECD) has established a test guideline (TG 456) for the H295R steroidogenesis assay, which focuses on the measurement of testosterone (B1683101) and 17β-estradiol as key endpoints.[1][2]
Testolactone, a first-generation, non-selective, and irreversible aromatase inhibitor, serves as a valuable control compound in this assay.[7] Aromatase (CYP19A1) is a key enzyme in the steroidogenesis pathway that converts androgens (like testosterone) to estrogens (like 17β-estradiol). By inhibiting this enzyme, this compound is expected to cause a decrease in estradiol (B170435) production and a potential accumulation of its precursor, testosterone.[7][8] Understanding the effects of a known aromatase inhibitor like this compound helps to validate the assay's performance and provides a benchmark for interpreting the effects of unknown test compounds. These application notes provide a detailed protocol for conducting the H295R steroidogenesis assay with this compound as a control, including data presentation and visualization of the experimental workflow and the relevant signaling pathway.
Materials and Methods
Cell Culture and Maintenance:
The NCI-H295R cell line should be cultured and maintained according to established protocols.[9] Cells are typically grown in a complete growth medium, which is a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with specific additives.[10]
-
Complete Growth Medium:
-
DMEM/F12 (1:1)
-
0.00625 mg/ml insulin
-
0.00625 mg/ml transferrin
-
6.25 ng/ml selenium
-
1.25 mg/ml bovine serum albumin
-
0.00535 mg/ml linoleic acid
-
2.5% Nu-Serum I[11]
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, they should be subcultured.[6] Briefly, the cell monolayer is washed with a phosphate-buffered saline (PBS) solution and then treated with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach the cells.[11] The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh complete growth medium and plated into new culture flasks at a 1:3 to 1:4 split ratio.[6]
H295R Steroidogenesis Assay Protocol:
This protocol is adapted from the OECD TG 456.[2][4]
-
Cell Seeding: H295R cells are seeded into 24-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment.
-
Acclimation: After seeding, the cells are allowed to acclimate for 24 hours in complete growth medium.[2][4]
-
Chemical Exposure: After the acclimation period, the complete growth medium is removed, and the cells are washed once with serum-free medium.[6] Subsequently, the cells are exposed to various concentrations of this compound, a positive control (e.g., 10 µM Forskolin, a steroidogenesis inducer), a negative control (solvent control, typically ≤0.1% DMSO), and the test compound(s) in serum-free medium for 48 hours.[4][6] Each treatment should be performed in at least triplicate.
-
Sample Collection: Following the 48-hour exposure, the culture medium from each well is collected.[6] The collected medium is stored at -80°C until hormone analysis.[4][6]
-
Cell Viability Assay: After collecting the medium, a cell viability assay (e.g., MTT, MTS, or neutral red uptake) is performed to assess the cytotoxicity of the tested compounds.
Hormone Analysis:
The concentrations of testosterone and 17β-estradiol in the collected culture medium are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or by instrumental techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][12]
Data Presentation
The quantitative data from the H295R steroidogenesis assay should be summarized in a clear and structured table. The following table provides an illustrative example of the expected dose-dependent effects of this compound on testosterone and 17β-estradiol production, presented as a percentage of the solvent control.
| This compound Concentration (µM) | Testosterone Production (% of Control) | 17β-Estradiol Production (% of Control) | Cell Viability (% of Control) |
| 0 (Solvent Control) | 100 | 100 | 100 |
| 0.1 | ~110 | ~85 | >95 |
| 1 | ~150 | ~50 | >95 |
| 10 | ~200 | ~20 | >90 |
| 30 | ~180 | <10 | ~85 |
| 100 | ~120 | <10 | ~70 |
Note: This table presents hypothetical data for illustrative purposes, based on the known mechanism of action of this compound as an aromatase inhibitor. Actual results may vary depending on experimental conditions.
Visualizations
Steroidogenesis Signaling Pathway
References
- 1. policycommons.net [policycommons.net]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for Metyrapone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Aromatase inhibition by delta 1-testolactone does not relieve the gonadotropin-induced late steroidogenic block in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NCI-H295R Cells [cytion.com]
- 11. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Testolactone as a Reference Substance in Clinical Trials for New Aromatase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of testolactone's role as a historical reference substance in clinical trials for aromatase inhibitors (AIs). This document details its mechanism of action, summarizes clinical efficacy and safety data from pivotal trials, and outlines the typical experimental protocols employed during its use as a comparator. This information is intended to guide researchers in understanding the historical context of AI development and in designing future studies.
Introduction: The Historical Context of this compound
This compound, a first-generation, non-selective, and irreversible steroidal aromatase inhibitor, was one of the initial drugs used in the clinical management of estrogen-dependent breast cancer.[1][2][3] Its clinical application for breast cancer began in 1970, even before its primary mechanism of action—the inhibition of the aromatase enzyme—was fully elucidated in 1975.[1][2] this compound's use in clinical trials provided a benchmark against which newer, more potent, and selective AIs were indirectly measured, paving the way for the development of second and third-generation agents that now form the cornerstone of endocrine therapy for hormone receptor-positive breast cancer. Although it was withdrawn from the market in 2008 due to its modest clinical activity and the advent of superior alternatives, its historical role remains significant in the evolution of endocrine therapies.[4]
Mechanism of Action
This compound exerts its antineoplastic effect by inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1][5] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast tumors themselves. By blocking this conversion, this compound reduces circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of their essential growth stimulus.[6] In vitro studies have suggested that its inhibition of aromatase may be noncompetitive and irreversible.[6]
Signaling Pathways
The development of aromatase inhibitors targets the estrogen signaling pathway, which is crucial for the growth of hormone receptor-positive breast cancer. The following diagrams illustrate the key pathways.
Quantitative Data from Historical Clinical Trials
Direct head-to-head trials comparing this compound with modern, third-generation aromatase inhibitors (anastrozole, letrozole, exemestane) are not available, as this compound's use had largely ceased by the time these agents underwent extensive clinical development. The comparative efficacy data for this compound comes from trials against other historical hormonal agents and in combination therapies.
Table 1: Efficacy of this compound in Advanced Breast Cancer
| Trial Comparator/Setting | This compound Objective Response Rate (ORR) | Comparator Objective Response Rate (ORR) | Reference |
| Calusterone | 18% | 28% | [3] |
| 5-Fluorouracil (5-FU) | 20% | 6% | [3] |
| Combination with 5-FU | 14% | - | [3] |
| Adjunctive Therapy (General) | ~15% | - | [7] |
Table 2: Adverse Event Profile of this compound from Clinical Trials
| Adverse Event Category | Specific Adverse Events Reported | Severity/Frequency Notes | Reference |
| General | Malaise, aches and edema of the extremities | Generally reported as infrequent. | [7] |
| Cardiovascular | Increase in blood pressure | Infrequently reported. | [7] |
| Gastrointestinal | Nausea, vomiting, anorexia, glossitis | Occurred in some patients. | [7] |
| Neurological | Paresthesia | Infrequently reported. | [7] |
| Dermatological | Maculopapular erythema, alopecia (with or without nail growth disturbance) | Alopecia was reported rarely and subsided without treatment interruption. | [7] |
| Endocrine/Metabolic | Hypercalcemia | Plasma calcium levels required routine monitoring, especially with bone metastases. | [7] |
Experimental Protocols
Study Design
-
Phase: Typically Phase II or III.
-
Design: Randomized, open-label, or double-blind, parallel-group study.
-
Objective: To compare the efficacy and safety of a new aromatase inhibitor against this compound in postmenopausal women with hormone receptor-positive, advanced or metastatic breast cancer.
Patient Population
Inclusion Criteria:
-
Histologically confirmed adenocarcinoma of the breast.
-
Postmenopausal status (natural or surgically induced).
-
Evidence of advanced or metastatic disease.
-
Hormone receptor-positive (Estrogen Receptor and/or Progesterone Receptor positive) tumor status, if available (in earlier trials, this was not always a strict requirement).
-
Measurable or evaluable disease as per the prevailing criteria (e.g., WHO criteria).
-
Adequate performance status (e.g., ECOG ≤ 2 or Karnofsky ≥ 60%).
-
Adequate bone marrow, renal, and hepatic function.
-
Written informed consent.
Exclusion Criteria:
-
Prior therapy with an aromatase inhibitor.
-
Active brain metastases.
-
Serious concurrent medical illness.
-
Known hypersensitivity to this compound or the investigational drug.
Treatment Regimen
-
Reference Arm: this compound administered orally at a dose of 250 mg four times daily (1000 mg/day).[2]
-
Investigational Arm: New aromatase inhibitor administered at the dose and schedule determined in Phase I studies.
-
Duration of Treatment: Treatment was typically continued until evidence of disease progression, unacceptable toxicity, or patient withdrawal. A minimum of three months of therapy was often required to evaluate response.[2]
Efficacy and Safety Assessments
Efficacy Endpoints:
-
Primary Endpoint: Objective Response Rate (ORR), defined as the sum of complete responses (CR) and partial responses (PR).
-
Secondary Endpoints:
-
Time to Progression (TTP)
-
Duration of Response
-
Overall Survival (OS)
-
Clinical Benefit Rate (CBR), often defined as CR + PR + Stable Disease (SD) for ≥ 6 months.
-
Response Evaluation:
-
Tumor assessments were typically performed at baseline and every 8-12 weeks thereafter.
-
Response criteria were based on the standards of the time, such as the World Health Organization (WHO) criteria, which involved bi-dimensional measurements of tumors.
Safety Assessments:
-
Adverse events were monitored and graded throughout the study. While modern CTCAE grading was not in use, a descriptive assessment of toxicity was performed.
-
Laboratory safety monitoring included complete blood counts, serum chemistry panels (including calcium levels), and liver function tests at baseline and regular intervals.
Statistical Considerations
-
Sample Size: Calculated to provide sufficient statistical power (typically 80% or 90%) to detect a clinically meaningful difference in the primary endpoint (ORR) between the two treatment arms.
-
Analysis: The primary analysis of ORR was typically performed using a chi-square or Fisher's exact test. Time-to-event endpoints (TTP, OS) were analyzed using the Kaplan-Meier method and compared using the log-rank test.
Conclusion
This compound served as an important early benchmark in the development of aromatase inhibitors for breast cancer. While it has been superseded by more effective and better-tolerated third-generation AIs, understanding its clinical profile and the design of the trials in which it was used as a comparator provides valuable context for researchers in the field of endocrine therapy. The protocols and data summarized herein reflect the standards of a previous era of clinical research and highlight the significant advancements in both therapeutic options and clinical trial methodology over the past several decades.
References
- 1. Objective response rate assessment in oncology: Current situation and future expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Including historical data in the analysis of clinical trials: Is it worth the effort? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: The Use of Testolactone in the Study of Endocrine Treatment for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a common age-related condition in men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The hormonal milieu, particularly the balance between androgens and estrogens, is considered to play a crucial role in the pathophysiology of BPH. While androgens, specifically dihydrotestosterone (B1667394) (DHT), are known to be primary drivers of prostatic growth, estrogens are also implicated in the development and progression of the disease.[1] Testolactone, an irreversible, steroidal aromatase inhibitor, has been investigated as a therapeutic agent for BPH. By blocking the aromatase enzyme, this compound inhibits the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol), thereby altering the hormonal environment within the prostate. These application notes provide a comprehensive overview of the use of this compound in BPH research, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action in the context of BPH is the inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. In men, a significant portion of circulating estrogens is derived from the peripheral aromatization of androgens. The prostate gland itself also expresses aromatase, contributing to a local estrogenic environment.
By inhibiting aromatase, this compound leads to:
-
Decreased Estrogen Levels: Systemic and intraprostatic levels of estradiol (B170435) and estrone (B1671321) are reduced.
-
Increased Androgen Levels: The block in androgen-to-estrogen conversion can lead to a compensatory increase in testosterone (B1683101) and androstenedione (B190577) levels.[2]
-
Altered Androgen-to-Estrogen Ratio: The net effect is a shift in the hormonal balance, favoring androgens.[2]
The reduction in estrogenic stimulation is hypothesized to decrease the proliferation of prostatic stromal cells, which are a major component of the hyperplastic tissue in BPH.
Signaling Pathway in Benign Prostatic Hyperplasia and the Role of this compound
The development and progression of BPH involve complex signaling pathways regulated by androgens and estrogens. The following diagram illustrates these pathways and the point of intervention for this compound.
Caption: Signaling pathways in BPH and this compound's point of intervention.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from a key clinical study investigating the effects of this compound on BPH, alongside comparative data for other aromatase inhibitors.
Table 1: Effects of this compound on Prostatic Volume and Clinical Outcomes in BPH Patients
| Parameter | Treatment Group (this compound) | Control Group | Reference |
| Number of Patients | 13 | 9 | [3] |
| Dosage | 100 mg, twice daily | No hormonal therapy | [3] |
| Treatment Duration | 6 months | 6 months | [3] |
| Baseline Prostatic Volume | Not specified | Not specified | |
| Change in Prostatic Volume (Group A - Responders) | -26% (average) | No change | [3] |
| Change in Prostatic Volume (Group B - Non-responders) | -15% (average) | No change | [3] |
| Clinical Outcome (Spontaneous Micturition) | Reoccurred in 7 of 13 patients | No change | [3] |
Table 2: Comparative Effects of Aromatase Inhibitors on Hormone Levels in Men
| Aromatase Inhibitor | Dosage | Duration | Change in Estradiol | Change in Estrone | Change in Testosterone | Reference |
| This compound | 100 mg, twice daily | 6 months | Significant Decrease (Ratio to Testosterone Increased) | Not Reported | Significant Increase (Ratio to Estradiol Increased) | [3] |
| Atamestane | 400 mg, daily | 48 weeks | ~40% decrease | ~60% decrease | >40% increase | [4] |
| Fadrozole (B1662666) | 1.0 mg, twice daily | 3 months | Significant Decrease | Significant Decrease (mean: 25.0 pmol/l) | Not Reported | [5] |
Experimental Protocols
Protocol 1: Clinical Trial for the Evaluation of this compound in BPH
This protocol is a representative methodology based on published clinical studies of aromatase inhibitors for BPH.
1. Study Design:
-
A randomized, double-blind, placebo-controlled clinical trial.
2. Patient Population:
-
Male subjects aged 50 years or older.
-
Diagnosis of symptomatic BPH confirmed by clinical evaluation, including International Prostate Symptom Score (IPSS) of ≥ 13.
-
Prostate volume > 30 cm³ as measured by transrectal ultrasound (TRUS).
-
Peak urinary flow rate (Qmax) between 5 and 15 mL/sec with a voided volume of at least 125 mL.
-
Exclusion criteria: history of prostate cancer, previous prostate surgery, neurological conditions affecting bladder function, and use of medications that could interfere with the study outcomes.
3. Treatment Regimen:
-
Treatment Group: Oral administration of this compound (100 mg) twice daily for 6 months.
-
Control Group: Oral administration of a matching placebo twice daily for 6 months.
4. Assessments:
-
Screening Visit: Medical history, physical examination, IPSS questionnaire, measurement of prostate volume by TRUS, uroflowmetry (Qmax), post-void residual (PVR) urine volume, and baseline blood samples for hormone analysis (total testosterone, free testosterone, estradiol, estrone, and PSA).
-
Follow-up Visits (Months 1, 3, and 6): Assessment of adverse events, IPSS, uroflowmetry, PVR, and blood sampling for hormone and PSA analysis.
-
End-of-Study Visit (Month 6): Repeat all baseline assessments, including TRUS for prostate volume.
5. Statistical Analysis:
-
The primary endpoint will be the change in prostate volume from baseline to 6 months.
-
Secondary endpoints will include changes in IPSS, Qmax, PVR, and hormone levels.
-
Data will be analyzed using appropriate statistical methods, such as t-tests or ANOVA for continuous variables and chi-square tests for categorical variables.
Protocol 2: Measurement of Prostatic Volume by Transrectal Ultrasound (TRUS)
1. Equipment:
-
A real-time ultrasound scanner equipped with a biplanar transrectal probe (e.g., 7.5 MHz).
2. Patient Preparation:
-
A cleansing enema is administered 1-2 hours prior to the procedure.
-
The patient is positioned in the left lateral decubitus position with knees flexed towards the chest.
3. Procedure:
-
The lubricated transrectal probe is gently inserted into the rectum.
-
Transverse and sagittal images of the prostate are obtained.
-
The maximum transverse (width), anteroposterior (height), and longitudinal (length) diameters of the prostate are measured.
-
Prostate volume is calculated using the ellipsoid formula: Volume = (Width x Height x Length) x π/6.[6]
-
Multiple measurements are taken and averaged to ensure accuracy.
Protocol 3: Radioimmunoassay (RIA) for Serum Testosterone and Estradiol
1. Principle:
-
This is a competitive binding assay where a known radiolabeled hormone (tracer) competes with the unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.
2. Reagents and Materials:
-
¹²⁵I-labeled testosterone and estradiol (tracers).
-
Specific polyclonal antibodies against testosterone and estradiol.
-
Calibrators (standards) of known hormone concentrations.
-
Assay buffer.
-
Separating reagent (e.g., second antibody or charcoal).
-
Gamma counter.
3. Procedure:
-
Sample Preparation: Collect blood samples in appropriate tubes and separate the serum by centrifugation. Store serum at -20°C until analysis.
-
Assay Setup:
-
Label tubes for standards, controls, and patient samples.
-
Pipette a specific volume of standards, controls, and patient serum into the respective tubes.
-
Add a fixed amount of the specific antibody to each tube.
-
Add a fixed amount of the corresponding ¹²⁵I-labeled hormone (tracer) to each tube.
-
-
Incubation: Vortex the tubes and incubate at a specified temperature (e.g., 37°C or room temperature) for a defined period (e.g., 1-2 hours) to allow for competitive binding.
-
Separation: Add the separating reagent to precipitate the antibody-bound hormone complex. Centrifuge the tubes to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the hormone concentration in the patient samples by interpolating their percentage of bound tracer on the standard curve.
-
Experimental Workflow
The following diagram outlines the typical workflow for a clinical study investigating the effects of this compound on BPH.
Caption: Workflow for a clinical study of this compound in BPH.
Conclusion
This compound, through its mechanism as an aromatase inhibitor, presents a logical therapeutic strategy for BPH by targeting the estrogen-dependent component of prostatic growth. The available clinical data, although limited, suggests that this compound can reduce prostatic volume and favorably alter the androgen-to-estrogen ratio. The provided protocols offer a framework for researchers and drug development professionals to design and conduct further studies to elucidate the full potential of this compound and other aromatase inhibitors in the management of BPH. Rigorous, well-controlled clinical trials are necessary to establish the clinical efficacy and safety of this therapeutic approach.
References
- 1. Endocrine therapies for symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. Prostate Volume Measurement by TRUS Using Heights Obtained by Transaxial and Midsagittal Scanning: Comparison with Specimen Volume Following Radical Prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate Volume Measurement by Transrectal Ultrasonography: Comparison of Height Obtained by Use of Transaxial and Midsagittal Scanning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Challenges with Testolactone
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the weak inhibitory activity of Testolactone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its inhibitory activity considered weak?
A1: this compound is a first-generation, non-selective, and irreversible steroidal aromatase inhibitor.[1][2] Structurally related to progesterone, it was one of the first steroids used clinically to treat estrogen-dependent breast cancer.[3][4] Its inhibitory activity is considered weak because relatively high concentrations are required to achieve significant aromatase inhibition compared to newer generations of inhibitors.[5] This weak clinical activity ultimately led to its withdrawal from the market.[1]
Q2: What is the primary mechanism of action for this compound?
A2: The primary antineoplastic mechanism of this compound is the inhibition of the aromatase enzyme (cytochrome P450), which is responsible for converting androgens into estrogens.[3] Specifically, it competes with androstenedione (B190577) and testosterone (B1683101), the natural substrates of aromatase, thereby reducing the synthesis of estrone (B1671321) and estradiol.[3][6] By lowering estrogen levels, it inhibits the growth of hormone-dependent cancer cells.[6] It is considered a noncompetitive, irreversible inhibitor.[6][7]
Q3: Does this compound have other known biological activities?
A3: Yes, beyond aromatase inhibition, this compound has demonstrated antiandrogenic properties.[3] It can interact with the androgen receptor, inhibiting the binding of dihydrotestosterone (B1667394) (DHT).[8] This dual activity can complicate the interpretation of experimental results, as its effects may not be solely attributable to estrogen suppression.
Q4: Are there known issues with assay measurements when using this compound?
A4: Yes, this compound has been shown to interfere with certain radioimmunoassays (RIAs) used to measure testosterone and androstenedione, leading to falsely elevated readings.[9] Researchers should be cautious when using RIAs to assess steroid levels in the presence of this compound and may need to consider alternative quantification methods like mass spectrometry.[9][10]
Troubleshooting Guide for Weak Inhibitory Activity
Problem: My in vitro assay shows minimal or no aromatase inhibition with this compound.
-
Potential Cause 1: Suboptimal Assay Conditions.
-
Solution: Ensure your assay is optimized. Verify the pH, temperature, and incubation time. The enzymatic activity of aromatase is sensitive to these parameters. Confirm the integrity and activity of your enzyme source (e.g., human placental microsomes, recombinant enzyme) and ensure the cofactor (NADPH) concentration is not limiting.[10][11]
-
-
Potential Cause 2: Insufficient Inhibitor Concentration.
-
Solution: Due to its weak potency, this compound often requires concentrations in the micromolar range (µM) to achieve significant inhibition in vitro.[5] Perform a dose-response curve starting from a low concentration and extending to a high concentration (e.g., 1 µM to 500 µM) to determine the IC50 value in your specific system.
-
-
Potential Cause 3: Inappropriate Assay Type.
-
Solution: The choice of assay can significantly impact results. The radiometric assay, which measures the release of tritiated water ([³H]₂O) from a labeled androgen substrate, is a classic and reliable method.[10] Cell-free assays using recombinant human aromatase can offer high throughput but may lack the complexity of a cellular environment.[12] For cell-based experiments, consider the expression level of aromatase in your chosen cell line.
-
Problem: I am observing high variability and inconsistent results between experiments.
-
Potential Cause 1: Poor Solubility of this compound.
-
Solution: Like many steroidal compounds, this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Note the final solvent concentration in your assay and include a solvent control to account for any vehicle effects.
-
-
Potential Cause 2: Tissue-Specific Aromatase Activity.
-
Solution: this compound has been reported to be a more potent inhibitor of peripheral aromatase than ovarian aromatase.[5] If you are using tissue extracts or different cell lines, be aware that the sensitivity to this compound may vary. Standardize your enzyme source or characterize its sensitivity before conducting large-scale screening.
-
-
Potential Cause 3: Off-Target Effects.
-
Solution: this compound's antiandrogenic properties can confound results in cell-based assays that have functional androgen signaling pathways.[8] Consider using cell lines with minimal androgen receptor expression or use an androgen receptor antagonist as a control to isolate the effects of aromatase inhibition.
-
Quantitative Data: Comparison of Aromatase Inhibitors
The potency of aromatase inhibitors is commonly compared using the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The following table provides context for this compound's relatively weak activity.
| Inhibitor | Type | IC50 (Approximate) | Potency Relative to this compound |
| This compound | Steroidal, Irreversible (1st Gen) | ~20-200 µM[5] | Baseline |
| Aminoglutethimide | Non-steroidal, Reversible (1st Gen) | ~1-6 µM[10] | ~10-20x stronger |
| Formestane | Steroidal, Irreversible (2nd Gen) | ~0.1-0.5 µM | ~100-200x stronger |
| Letrozole | Non-steroidal, Reversible (3rd Gen) | ~0.001-0.01 µM | ~10,000-20,000x stronger |
| Anastrozole | Non-steroidal, Reversible (3rd Gen) | ~0.01-0.05 µM | ~2,000-4,000x stronger |
Note: IC50 values can vary significantly based on the specific assay conditions, enzyme source, and substrate used.
Experimental Protocols
Protocol: In Vitro Aromatase Inhibition Assay (Radiometric Method)
This protocol is based on the widely used tritiated water release assay.[10][11]
1. Materials and Reagents:
-
Aromatase source: Human placental microsomes or recombinant human aromatase (CYP19).
-
Substrate: [1β-³H]-Androst-4-ene-3,17-dione.
-
Cofactor: NADPH.
-
This compound and control inhibitors.
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Dextran-coated charcoal suspension.
-
Scintillation cocktail and vials.
2. Microsome Preparation (if applicable):
-
Isolate microsomes from fresh human term placenta via differential centrifugation following established procedures.[10]
-
Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, add 50 µL of the aromatase source.
-
Add 5 µL of the this compound dilution or solvent control.
-
Initiate the reaction by adding 150 µL of phosphate buffer containing the [1β-³H]-androstenedione substrate (e.g., 150-200 nM) and NADPH (e.g., 1 mM).
-
Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at 37°C. The time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of ice-cold chloroform and vortexing vigorously to extract the unmetabolized steroid substrate.
-
Centrifuge to separate the aqueous and organic phases.
4. Quantification:
-
Carefully transfer a portion of the aqueous phase (containing the [³H]₂O product) to a new tube.
-
Add a dextran-coated charcoal suspension to the aqueous sample to remove any remaining traces of the labeled steroid.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[13]
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for weak inhibition.
Caption: Logic map for troubleshooting this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The effects of the aromatase inhibitor delta 1-testolactone on gonadotropin release and steroid metabolism in polycystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H24O3 | CID 13769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiandrogenic effects of delta 1-testolactone (Teslac) in vivo in rats and in vitro in human cultured fibroblasts, rat mammary carcinoma cells, and rat prostate cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-associated high androgen levels, a pharmacologic effect or a laboratory artifact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Case study in 21st century ecotoxicology: using in vitro aromatase inhibition data to predict short term in vivo responses in adult female fish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Technical Support Center: Testolactone Interference in Steroid RIAs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with testosterone (B1683101) and androstenedione (B190577) radioimmunoassays (RIAs) in the presence of testolactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it be present in my samples?
A1: this compound is a steroidal aromatase inhibitor, structurally related to testosterone.[1][2] It has been used in the treatment of breast cancer and certain endocrine disorders.[1][3] If you are working with samples from patients undergoing treatment with this compound, it is crucial to be aware of its potential interference in steroid immunoassays.
Q2: How does this compound interfere with testosterone and androstenedione RIAs?
A2: this compound interferes with these RIAs due to its structural similarity to testosterone and androstenedione.[4] In a competitive RIA, both the unlabeled steroid in the sample and a radiolabeled version of the steroid compete for a limited number of antibody binding sites.[5][6][7][8][9] Because of its similar shape, this compound can bind to the antibodies intended for testosterone or androstenedione, displacing the radiolabeled steroid and leading to an inaccurate, often falsely elevated, measurement.[4]
Q3: Is this interference a consistent issue across all testosterone and androstenedione RIA kits?
A3: The degree of interference can vary significantly between different RIA kits.[4] The specificity of the primary antibody used in the assay is the main determinant of cross-reactivity.[4] Some antibodies may have a higher affinity for this compound than others, leading to greater interference. It is essential to validate the specific assay you are using for cross-reactivity with this compound if its presence is suspected in your samples.
Q4: What are the observable signs of this compound interference in my assay results?
A4: A primary indicator of interference is a significant and unexpected elevation in testosterone or androstenedione levels that does not correlate with the clinical picture of the patient.[4][10] For instance, a patient on this compound might show markedly high androgen levels without any signs of virilization.[4][10] Non-parallelism between the dilution curve of the patient sample and the standard curve of the assay can also suggest interference.
Q5: Can I still use RIA to measure testosterone and androstenedione in samples containing this compound?
A5: Using RIAs for these measurements in patients treated with this compound is generally considered unreliable.[1][4][10] Alternative methods with higher specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are recommended to obtain accurate results.[11] If RIA must be used, it is critical to perform thorough validation and cross-reactivity studies.
Troubleshooting Guides
Problem: Unexpectedly high testosterone or androstenedione results.
| Possible Cause | Troubleshooting Step |
| This compound Interference | 1. Review the patient's medication history to confirm if they are being treated with this compound. 2. Perform a cross-reactivity test by spiking a known concentration of this compound into a control serum and measuring the target androgen. 3. Analyze the sample using a more specific method like LC-MS/MS to confirm the true androgen concentration. |
| Poor Antibody Specificity | 1. Consult the RIA kit's package insert for documented cross-reactivity with other steroids. 2. If not listed, perform your own cross-reactivity testing with structurally similar compounds. 3. Consider using an RIA kit with a different monoclonal antibody known for higher specificity. |
| Matrix Effects | 1. Perform a serial dilution of the sample. If the results are not linear, it may indicate matrix interference. 2. Use a sample diluent that mimics the sample matrix as closely as possible. |
Quantitative Data Summary
The following table summarizes the reported interference of this compound in testosterone and androstenedione RIAs.
| Assay | This compound Concentration | Observed Interference (Apparent Concentration) | Reference |
| Testosterone RIA | 445 ng/mL | 6.9 ng/mL | [4] |
| Testosterone RIA | 200 µg/mL | > 10 ng/mL | [4] |
| Testosterone RIA | 2000 µg/mL | > 10 ng/mL | [4] |
| Androstenedione RIA | 200 µg/mL | > 10 ng/mL | [4] |
| Androstenedione RIA | 2000 µg/mL | > 10 ng/mL | [4] |
Experimental Protocols
Protocol 1: Standard Radioimmunoassay (RIA) for Testosterone
This is a generalized protocol and should be adapted based on the specific RIA kit manufacturer's instructions.
-
Preparation of Reagents:
-
Allow all reagents (standards, controls, tracer, antibody) to reach room temperature.
-
Reconstitute lyophilized components as per the kit instructions.
-
-
Assay Procedure:
-
Label coated tubes in duplicate for standards, controls, and unknown samples.
-
Pipette 25 µL of each standard, control, and sample into the corresponding tubes.
-
Add 400 µL of ¹²⁵I-labeled testosterone tracer to each tube.
-
Vortex the tubes gently.
-
Incubate for 2 hours at room temperature on a shaker.
-
-
Separation of Bound and Free Fractions:
-
Aspirate or decant the supernatant from all tubes.
-
Wash the tubes with the provided wash buffer as per the kit instructions. This step is repeated to ensure complete removal of the unbound tracer.
-
-
Measurement of Radioactivity:
-
Count each tube in a gamma counter for at least 60 seconds.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each duplicate.
-
Generate a standard curve by plotting the percentage of bound tracer (%B/B₀) against the concentration of the testosterone standards.
-
Determine the testosterone concentration of the unknown samples by interpolating their %B/B₀ values on the standard curve.
-
Protocol 2: Determining this compound Cross-Reactivity
This protocol outlines the steps to assess the level of interference from this compound in a testosterone or androstenedione RIA.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Create a series of dilutions of the this compound stock solution in a steroid-free serum matrix to achieve a range of concentrations that might be physiologically relevant.
-
-
Spiking Experiment:
-
Take a set of control serum samples with a known, low concentration of the target androgen (testosterone or androstenedione).
-
Spike these control samples with the different concentrations of the prepared this compound solutions.
-
Include a non-spiked control serum as a baseline.
-
-
RIA Procedure:
-
Assay the spiked and non-spiked samples for the target androgen using the standard RIA protocol (as described in Protocol 1).
-
-
Calculation of Percent Cross-Reactivity:
-
Calculate the apparent concentration of the androgen in each of the spiked samples.
-
Use the following formula to determine the percent cross-reactivity: % Cross-Reactivity = (Apparent Androgen Concentration / this compound Concentration) x 100
-
-
Analysis of Parallelism:
-
Prepare serial dilutions of a high-concentration this compound-spiked sample.
-
Assay these dilutions in the RIA.
-
Plot the apparent androgen concentration against the dilution factor and compare the slope of this curve to the slope of the standard curve. Non-parallel curves are indicative of interference.
-
Visualizations
Caption: A simplified workflow of a competitive radioimmunoassay (RIA).
Caption: Mechanism of this compound interference in a competitive RIA.
Caption: Structural comparison of Testosterone, Androstenedione, and this compound.
References
- 1. Testosterone Molecular Model Kit, Assembled [indigoinstruments.com]
- 2. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Testosterone - Wikipedia [en.wikipedia.org]
- 6. Androstenedione [drugfuture.com]
- 7. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. Androstenedione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. researchgate.net [researchgate.net]
Addressing Testolactone cross-reactivity in estradiol immunoassays
This guide provides troubleshooting assistance and answers to frequently asked questions regarding potential cross-reactivity with testolactone in estradiol (B170435) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with an estradiol immunoassay?
This compound is a steroidal aromatase inhibitor that has been used in the treatment of breast cancer. Structurally, it is a derivative of testosterone. Immunoassays rely on antibodies to recognize and bind to a specific molecule, in this case, estradiol. Due to structural similarities between this compound (and/or its metabolites) and estradiol, the antibody used in an immunoassay may unintentionally bind to this compound, a phenomenon known as cross-reactivity.[1][2][3]
Q2: What is cross-reactivity in the context of an immunoassay?
Cross-reactivity is a common form of interference in immunoassays where substances other than the intended analyte, which are structurally similar, compete for the limited antibody binding sites.[1][2][3] In a competitive immunoassay format, which is common for small molecules like steroids, this cross-reactivity typically leads to a falsely elevated measurement of the analyte.[1] The degree of interference depends on the specificity of the antibody and the concentration of the cross-reacting substance.
Q3: How can I determine if my specific estradiol immunoassay is susceptible to this compound interference?
The first step is to review the manufacturer's package insert for the assay kit. This document should provide a list of compounds that have been tested for cross-reactivity and their percentage of cross-reactivity. If this compound is not listed, it does not guarantee a lack of interference. In such cases, or if you are working with patient samples where this compound is present, it is crucial to perform an in-house validation study.
Q4: What are the potential consequences of this compound cross-reactivity in my results?
Q5: Are there alternative methods for measuring estradiol that are not affected by this type of interference?
Yes. Mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the "gold standard" for steroid hormone measurement.[4][5][6][7] These methods offer higher specificity and are less prone to cross-reactivity because they separate compounds based on their physical properties before detection based on mass-to-charge ratio.[5][8] If significant interference is suspected or confirmed, switching to an LC-MS/MS method is the recommended solution.[4][9]
Troubleshooting Guide
Q: My estradiol results from subjects treated with this compound are unexpectedly high. How should I proceed?
If you observe unexpectedly elevated estradiol levels in samples from subjects receiving this compound, it is critical to investigate the possibility of assay interference. The following workflow outlines the recommended steps.
References
- 1. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiencies in immunoassay methods used to monitor serum Estradiol levels during aromatase inhibitor treatment in postmenopausal breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing in situ formation of Testolactone from DHEA in urine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in situ formation of Testolactone from Dehydroepiandrosterone (DHEA) in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound formation from DHEA in stored urine samples?
A1: The primary cause is microbial contamination.[1] Certain microorganisms, such as filamentous fungi, possess enzymes that can convert DHEA into this compound through processes like Baeyer-Villiger oxidation.[2][3] This transformation is not an endogenous metabolic process but an artifact that occurs within the urine sample after collection.
Q2: What is the chemical pathway for the conversion of DHEA to this compound?
A2: There are two main proposed pathways for the microbial conversion of DHEA to this compound:
-
Pathway 1: DHEA undergoes isomerization and oxidation to form androst-4-ene-3,17-dione (AD), which is then converted to this compound via Baeyer-Villiger oxidation of the D-ring.[2][3]
-
Pathway 2: A direct transformation of DHEA to its corresponding 3β-hydroxylactone.[2][3]
Q3: How can the in situ formation of this compound be prevented?
A3: The most effective prevention strategy is to remove microbial contamination from the urine sample as soon as possible after collection and before any analytical procedures that might accelerate microbial activity, such as incubation for enzymatic hydrolysis. The World Anti-Doping Agency (WADA) recommends performing a Solid Phase Extraction (SPE) step prior to enzymatic hydrolysis.[2][3] Proper storage of urine samples at low temperatures (refrigerated or frozen) can also inhibit microbial growth.
Q4: How can I differentiate between in situ formed this compound and this compound from endogenous metabolism?
A4: The key is to analyze the complete steroid profile. The presence of this compound in the absence of its major metabolites, 4,5-dihydrothis compound (B1226764) and 1,2,4,5-tetrahydrothis compound, is a strong indicator of in situ formation.[2][3] Additionally, the presence of a 3β-hydroxylactone compound, which is a byproduct of the direct conversion pathway from DHEA, can also suggest artifactual formation.[2]
Q5: What are the best practices for storing urine samples to ensure DHEA stability?
A5: For optimal stability of DHEA and to minimize microbial growth, urine samples should be stored refrigerated (approx. 4°C) for short-term storage (up to 7 days) and frozen (at -20°C or -80°C) for long-term storage.[4][5] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected detection of this compound in a DHEA-containing urine sample. | Microbial contamination of the urine sample leading to in situ formation of this compound. | 1. Review sample collection and handling procedures to minimize contamination.2. Implement a Solid Phase Extraction (SPE) step before enzymatic hydrolysis to remove microorganisms.[2][3]3. Analyze for the presence of major this compound metabolites (4,5-dihydrothis compound and 1,2,4,5-tetrahydrothis compound). Their absence suggests in situ formation.[2][3]4. Check for the presence of 3β-hydroxylactone, a potential marker of direct DHEA conversion.[2] |
| Low recovery of DHEA after sample processing. | 1. Inefficient hydrolysis of DHEA conjugates (sulfate and glucuronide).2. Degradation of DHEA during hot acid hydrolysis.3. Suboptimal Solid Phase Extraction (SPE) procedure. | 1. Optimize the enzymatic hydrolysis conditions (enzyme concentration, incubation time, and temperature).2. Avoid hot acid hydrolysis, which is known to cause DHEA decomposition.[6] Opt for enzymatic hydrolysis.3. Ensure the SPE cartridge is appropriate for steroid extraction (e.g., C18, HLB) and that the conditioning, loading, washing, and elution steps are optimized.[2][7] |
| High variability in DHEA measurements between replicate samples. | 1. Inconsistent sample handling and storage.2. Matrix effects from the urine sample interfering with the analytical method.3. Incomplete solubilization of extracted steroids before analysis. | 1. Standardize all sample handling and storage procedures. Ensure consistent timing and temperature control.2. Incorporate stable isotope-labeled internal standards to compensate for matrix effects.[8]3. After evaporating the extraction solvent, ensure the residue is completely redissolved, potentially using a small amount of organic solvent like ethanol (B145695) before adding the aqueous buffer.[9] |
| This compound is detected even after implementing pre-hydrolysis SPE. | The in situ formation may have occurred before the sample was processed in the lab (e.g., during prolonged storage at ambient temperature). | 1. Review the entire sample lifecycle, from collection to storage and transport, to identify any periods where the sample was not kept at a sufficiently low temperature.2. If possible, obtain a new, fresh sample with proper handling from the start.3. Document the finding and the supporting evidence from the metabolite profile (absence of major this compound metabolites) to conclude that the this compound is likely an artifact. |
Data Presentation
Table 1: Stability of DHEA in Urine Under Different Storage Conditions
| Storage Temperature | Duration | DHEA Stability | Reference(s) |
| Room Temperature (20-25°C) | Up to 7 days | Sufficient pre-freeze stability | [4] |
| Refrigerated (4-6°C) | Up to 28 days | Sufficient pre-freeze stability | [4] |
| Frozen (-20°C) | Up to 6 months | Stable | [4] |
| Frozen (-80°C) | Up to 6 months | Stable | [4] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Steroids from Urine (Pre-Hydrolysis Cleanup)
This protocol is designed to remove microbial contamination and other interferences from urine samples prior to enzymatic hydrolysis.
Materials:
-
C18 or HLB SPE cartridges (e.g., 500 mg, 3 mL)
-
Deionized water
-
Urine sample, thawed and vortexed
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load up to 5 mL of the urine sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
(Optional) For additional cleaning, wash with 3 mL of a 20-40% methanol in water solution to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 5-10 minutes or by centrifugation.
-
-
Elution:
-
Elute the steroids from the cartridge with 3 mL of methanol into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dried extract is now ready for enzymatic hydrolysis.
-
Protocol 2: Enzymatic Hydrolysis of DHEA Conjugates
This protocol describes the cleavage of glucuronide and sulfate (B86663) conjugates of DHEA.
Materials:
-
Dried urine extract from Protocol 1
-
Phosphate or acetate (B1210297) buffer (pH may vary depending on the enzyme, typically pH 5-7)
-
β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia)
-
Incubator or water bath
Procedure:
-
Reconstitution:
-
Reconstitute the dried urine extract with 1 mL of the appropriate buffer.
-
-
Enzyme Addition:
-
Add a specified amount of β-glucuronidase/arylsulfatase enzyme to the reconstituted extract. The exact amount will depend on the activity of the enzyme lot and should be optimized.
-
-
Incubation:
-
Incubate the mixture at a specified temperature (e.g., 55°C) for a designated time (e.g., 3 hours).[3] These conditions may need optimization.
-
-
Termination of Reaction:
-
After incubation, cool the sample to room temperature.
-
-
Further Processing:
-
The sample containing the now deconjugated (free) steroids can be further purified by a second SPE step or prepared directly for analysis by LC-MS or GC-MS.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Storing Temperature and Duration on Urinary Hydration Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. arborassays.com [arborassays.com]
Optimizing Testolactone dosage to minimize off-target effects
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for optimizing Testolactone dosage while minimizing potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-generation, non-selective, steroidal aromatase inhibitor.[1] Its principal action is to irreversibly inhibit the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (such as estrone (B1671321) and estradiol).[1] This leads to a reduction in estrogen synthesis in various tissues.[1] The inhibition is considered non-competitive.
Q2: What are the known off-target effects of this compound?
While its primary target is aromatase, this compound is known to have several off-target effects that researchers should be aware of:
-
Androgen Receptor (AR) Interaction : this compound can competitively bind to the androgen receptor, although its affinity is very low.[1][2] This interaction may produce weak androgenic or antiandrogenic effects depending on the experimental system.[1][2]
-
17,20-Lyase Inhibition : Some studies suggest that this compound may inhibit 17,20-lyase (a function of the CYP17A1 enzyme), an enzyme upstream in the steroidogenesis pathway.[1] This can lead to an accumulation of steroid precursors like 17-hydroxyprogesterone.[1]
-
Immunoassay Interference : Due to its steroidal structure, this compound and its metabolites can cross-react with antibodies used in certain radioimmunoassays (RIAs) for testosterone (B1683101) and androstenedione, leading to falsely elevated readings.[3][4]
Q3: What is a recommended starting concentration for in vitro experiments?
Based on published data, a concentration of 0.13 mM (130 µM) has been shown to effectively reduce estrogen synthesis in human breast tumor incubations.[5] Therefore, a typical starting range for in vitro dose-response experiments would be between 10 µM and 200 µM . Optimization will be required depending on the cell type and specific experimental goals.
Quantitative Data Summary
To minimize off-target effects, it is crucial to use a concentration of this compound that is sufficient for aromatase inhibition while being below the threshold for significant off-target interactions. The following table summarizes key quantitative data to guide dosage selection.
| Target/Off-Target | Parameter | Value | Implication for Researchers |
| Aromatase (On-Target) | IC50 | ~130 µM | This is the concentration needed to inhibit 50% of aromatase activity in vitro. Effective experimental concentrations will likely be in this range.[6] |
| Androgen Receptor (Off-Target) | Ki | ~41 µM | This is the inhibition constant for binding to the androgen receptor. At concentrations approaching and exceeding this value, significant androgenic or antiandrogenic effects may be observed.[2] |
| 17,20-Lyase (Off-Target) | IC50 | Not Available | While inhibition is reported, a specific IC50 value is not well-documented. Researchers should monitor for accumulation of precursors like 17-hydroxyprogesterone.[1] |
Signaling Pathway and Experimental Workflow
Steroidogenesis Pathway and this compound Action
The following diagram illustrates the steroid biosynthesis pathway, highlighting the primary target (Aromatase) and a key off-target (17,20-Lyase) of this compound.
Experimental Workflow for Dosage Optimization
This workflow provides a logical progression for determining the optimal this compound concentration for your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high testosterone levels in immunoassay results. | Assay Interference: this compound is structurally similar to testosterone and can cross-react with antibodies in immunoassays (e.g., RIA, ELISA).[3][4] | 1. Use an alternative quantification method: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard and will not have this cross-reactivity issue.2. Validate your immunoassay: Run a standard curve with this compound alone to determine the degree of cross-reactivity. If possible, use a different antibody known not to cross-react.[3] |
| High cell death observed even at low this compound concentrations. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.2. High Cell Sensitivity: The cell line being used may be particularly sensitive to this compound or minor off-target effects. | 1. Run a solvent control: Test the effects of the solvent at all dilutions used in your experiment.2. Lower the concentration range: Start your dose-response curve at a lower concentration (e.g., 0.1 µM - 10 µM).3. Reduce incubation time: A shorter exposure may achieve the desired effect with less toxicity. |
| Inconsistent aromatase inhibition between experiments. | 1. Reagent Instability: this compound solution may degrade if not stored properly.2. Cell Passage Number: Aromatase expression can vary in cell lines at different passage numbers.3. Inconsistent Cell Seeding: Variation in cell numbers per well will lead to variable results. | 1. Prepare fresh solutions: Make fresh aliquots of this compound for each experiment from a powdered stock stored under recommended conditions.2. Standardize cell culture: Use cells within a consistent, narrow passage number range.3. Ensure accurate cell counts: Use a cell counter and ensure a homogenous cell suspension before plating. |
| Results suggest androgenic/antiandrogenic effects. | Androgen Receptor Binding: The concentration of this compound used may be high enough to cause off-target binding to the androgen receptor (Ki ~41 µM).[2] | 1. Lower this compound concentration: Refer to the dose-response curve and select the lowest concentration that gives sufficient aromatase inhibition.2. Use a co-treatment: Include an androgen receptor antagonist (like Bicalutamide) as a control to confirm the observed effect is AR-mediated. |
Experimental Protocols
Protocol 1: Aromatase Inhibition Assay (Cell-Free, Fluorometric)
This protocol is adapted from commercially available aromatase inhibitor screening kits and provides a method to determine the IC50 of this compound on recombinant human aromatase.
Materials:
-
Recombinant Human Aromatase (CYP19A1)
-
Aromatase Assay Buffer
-
NADPH-Generating System
-
Fluorogenic Aromatase Substrate
-
This compound powder
-
DMSO (for stock solution)
-
96-well black, flat-bottom microtiter plate
-
Fluorometric microplate reader (Ex/Em = 485/535 nm)
Procedure:
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a 20 mM stock solution.
-
Prepare Serial Dilutions: Create a serial dilution of this compound in Aromatase Assay Buffer. A suggested range is 400 µM, 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and 0 µM (buffer control).
-
Reaction Mix Preparation: Prepare a reaction mix containing the Recombinant Human Aromatase and the NADPH-Generating System in the assay buffer, according to the enzyme manufacturer's instructions.
-
Initiate Reaction: To each well of the 96-well plate, add 50 µL of the reaction mix.
-
Add Inhibitor: Add 25 µL of your serially diluted this compound solutions to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow this compound to bind to the enzyme.
-
Start Fluorogenic Reaction: Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically for 60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration. Plot the percentage of inhibition against the log of this compound concentration to calculate the IC50 value.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[8]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various concentrations of this compound. Include "cells only" (positive control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan (B1609692) Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize Crystals: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well.[9] Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[7]
-
Measure Absorbance: Read the absorbance at 590 nm.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the untreated (positive control) cells. Plot cell viability against this compound concentration to determine the cytotoxic threshold.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound-associated high androgen levels, a pharmacologic effect or a laboratory artifact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the yield and purity of microbial synthesis of Testolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of microbially synthesized Testolactone.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are commonly used for this compound synthesis?
A1: Several fungal species are known to be effective for the biotransformation of steroids into this compound. Notably, species from the Fusarium and Aspergillus genera are frequently cited. For instance, Fusarium solani has been used for the production of this compound from progesterone (B1679170).[1] Fusarium oxysporum has also been shown to transform various precursors like dehydroepiandrosterone (B1670201) and progesterone into this compound with high yields.[2] Additionally, Aspergillus oryzae is another fungus utilized in steroid bioconversions.[3]
Q2: What are the common precursors for microbial this compound synthesis?
A2: The microbial synthesis of this compound typically involves the biotransformation of various steroid precursors. Common substrates include:
-
Androst-4-ene-3,17-dione (AD)[1]
-
Androst-1,4-diene-3,17-dione (ADD)[2]
-
Dehydroepiandrosterone (DHEA)[2]
-
Testosterone[2]
-
Phytosterols (like β-sitosterol and stigmasterol), which can be first converted to intermediates like androst-4-ene-3,17-dione.[4]
Q3: What is the general biochemical pathway for this compound synthesis from a precursor like Androst-4-ene-3,17-dione?
A3: The synthesis involves a Baeyer-Villiger oxidation reaction. The microbial enzymes, specifically Baeyer-Villiger monooxygenases, catalyze the insertion of an oxygen atom into the D-ring of the steroid, converting the ketone group at C-17 into a lactone. This process can be preceded by dehydrogenation at the A-ring to form androst-1,4-diene-3,17-dione (ADD), which is then oxidized to this compound.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Functional characterization of CYP52G3 from Aspergillus oryzae and its application for bioconversion and synthesis of hydroxyl flavanone and steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in interpreting results from Testolactone-treated animal models
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Testolactone-treated animal models. Interpreting results from these studies can be complex due to the compound's multiple mechanisms of action and species-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-generation, non-selective, and irreversible steroidal aromatase inhibitor.[1][2] Its principal action is to block the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol (B170435), respectively) by inhibiting the aromatase enzyme (cytochrome P450 19A1).[1][2][3] This inhibition is thought to be noncompetitive and irreversible, which may explain the persistence of its effects even after the drug is withdrawn.[3][4]
Q2: Beyond aromatase inhibition, what other effects can this compound have?
Interpreting data can be challenging because this compound has several off-target effects. Critically, it possesses antiandrogenic properties by competitively binding to the androgen receptor and inhibiting the binding of dihydrotestosterone (B1667394) (DHT).[1][5][6] This effect has been shown to be dose- and time-dependent in rats.[1] Additionally, some studies suggest that this compound or its metabolites can inhibit other enzymes in the steroidogenic pathway, such as 17,20-lyase, leading to an accumulation of steroid precursors like 17-hydroxyprogesterone.[1][7]
Q3: Why are my in vivo results in rats different from published human clinical data?
Significant species-specific differences exist, which is a major challenge in translating findings.[8][9][10] For example, in a study on adult male rats, this compound did not appear to affect the peripheral levels of testosterone (B1683101) or estradiol.[1] Conversely, in studies with men, this compound treatment lowered circulating estradiol levels by about 25% and led to complex changes in other steroid precursors.[7][11] Such discrepancies can arise from differences in drug metabolism, enzyme localization (e.g., aromatase is primarily in Sertoli cells in rats but Leydig cells in mice), and the overall hormonal milieu between species.[12]
Q4: Can this compound interfere with my hormonal assays?
Yes, this is a critical point for data interpretation. Studies in postmenopausal women noted a significant increase in measured estradiol levels with higher doses of this compound.[13] This was suspected to be an artifact caused by cross-reactivity of this compound metabolites with the antibody used in the estradiol immunoassay.[13] However, these metabolites did not appear to bind to uterine cytosol estrogen receptors, suggesting they were not biologically active estrogens.[13] Researchers should validate their assays for cross-reactivity or use more specific methods like mass spectrometry to quantify hormone levels.
Troubleshooting Guide
Issue 1: Unexpected accumulation of steroid precursors like 17-hydroxyprogesterone.
-
Possible Cause: You may be observing inhibition of enzymes other than aromatase. This compound has been shown to inhibit 17,20-lyase, which is upstream of testosterone synthesis.[7] This block leads to a buildup of 17-hydroxyprogesterone.[1][7]
-
Troubleshooting Steps:
-
Measure a full panel of steroid hormones, not just testosterone and estradiol, to map out where the bottleneck in the steroidogenic pathway is occurring.
-
Analyze precursors such as progesterone, 17-hydroxyprogesterone, dehydroepiandrosterone (B1670201) (DHEA), and androstenedione.[11]
-
Refer to the signaling pathway diagram below to identify potential off-target enzyme inhibition.
-
Issue 2: The observed phenotype (e.g., change in prostate weight) does not correlate with the expected anti-estrogenic effect.
-
Possible Cause: The phenotype may be driven by this compound's antiandrogenic activity rather than its aromatase inhibition.[1] In castrated rats, this compound inhibited the prostate weight gain induced by testosterone and DHT, demonstrating a direct antiandrogen effect.[5][6]
-
Troubleshooting Steps:
-
Design experiments to decouple the antiandrogenic and anti-estrogenic effects. For example, use a model where androgen levels are clamped (e.g., castrated males with exogenous testosterone replacement).
-
Measure dihydrotestosterone (DHT) levels, as this compound competes with DHT for the androgen receptor without necessarily changing serum T or DHT concentrations.[5][6]
-
Perform in vitro receptor binding assays to quantify the affinity of this compound for the androgen receptor in your specific animal model's tissue.
-
Issue 3: Inconsistent or contradictory results between different experiments or animals.
-
Possible Cause 1: The antiandrogenic effects of this compound are dose- and time-dependent.[1] Inconsistent dosing or measurement timing can lead to high variability.
-
Troubleshooting Steps 1:
-
Strictly control the dosing regimen (amount and frequency).
-
Establish a time-course experiment to determine when the effects of the drug reach a steady state in your model.
-
Ensure the route of administration provides consistent bioavailability.
-
-
Possible Cause 2: General challenges in animal modeling, such as biological variation, can lead to poor reproducibility.[14] The age, sex, and genetic background of the animals can all influence their response.[8]
-
Troubleshooting Steps 2:
-
Ensure animal cohorts are homogenous in age and background.
-
Use a sufficient number of animals per group to achieve statistical power.
-
Record and report all experimental variables to ensure reproducibility.[14]
-
Data Presentation: Hormonal Effects of this compound
The following table summarizes the hormonal changes observed in different species following this compound administration, highlighting the complexity and potential for conflicting results.
| Hormone/Analyte | Effect in Human Males | Effect in Male Rats | Reference(s) |
| Estradiol (E2) | ▼ Decreased (~25%) | ↔ No significant effect | [1][7] |
| Estrone (E1) | ▼ Significantly decreased | Not Reported | [13][15] |
| Testosterone (T) | ▲ Slight increase or ↔ Unchanged | ↔ No significant effect | [1][7][11] |
| 17-Hydroxyprogesterone | ▲ Increased | Not Reported | [7][11] |
| Androstenedione | ▲ Increased | Not Reported | [11][13] |
| Progesterone | ▲ Increased | Not Reported | [11] |
| Luteinizing Hormone (LH) | ↔ No significant effect | Not Reported | [7][11] |
| Follicle-Stimulating Hormone (FSH) | ▲ Enhanced secretion | Not Reported | [7] |
Experimental Protocols
Protocol: Oral Administration of this compound in Mice
This protocol provides a general methodology for chronic oral administration. The exact dose and vehicle must be optimized for your specific experimental goals.
1. Materials:
-
This compound powder (pharmaceutical grade)
-
Vehicle (e.g., sesame oil, or for voluntary administration, a jelly-based medium)
-
Gavage needles (for oral gavage) or small spatulas (for jelly)
-
C57BL/6 mice (or other appropriate strain), age- and weight-matched
2. Dosing Preparation:
-
For Oral Gavage:
-
Calculate the required dose in mg/kg. Doses in rat studies have been as high as 75 mg/day.[5]
-
Prepare a suspension of this compound in the chosen vehicle (e.g., sesame oil). Ensure the final volume is appropriate for the size of the mouse (typically 5-10 ml/kg).[16]
-
Vortex the suspension thoroughly before each gavage to ensure homogeneity.
-
3. Administration Procedure:
-
Frequency: Administer the dose once daily, or as determined by the pharmacokinetic properties of the drug and experimental design.
-
Handling: Handle mice gently to minimize stress, which can independently affect hormone levels.
-
Monitoring: Observe animals daily for any signs of toxicity, changes in behavior, or changes in food and water intake. Record body weights weekly.[19]
4. Sample Collection and Analysis:
-
At the end of the treatment period, collect blood (e.g., via cardiac puncture under terminal anesthesia) for hormonal analysis.
-
Collect tissues of interest (e.g., prostate, seminal vesicles, ovaries, adipose tissue) for weight measurement and further analysis (e.g., histology, gene expression).
-
Use specific and validated assays (preferably LC-MS/MS) to measure steroid hormones to avoid artifacts from metabolite cross-reactivity.
Visualizations
Signaling Pathways and Mechanisms
Caption: Steroidogenesis pathway showing this compound's multi-target effects.
Experimental and Interpretive Workflow
Caption: Workflow for this compound studies with critical interpretation checkpoints.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H24O3 | CID 13769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The antiandrogenic effects of delta 1-testolactone (Teslac) in vivo in rats and in vitro in human cultured fibroblasts, rat mammary carcinoma cells, and rat prostate cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Aromatase inhibition by delta 1-testolactone does not relieve the gonadotropin-induced late steroidogenic block in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 9. Why animal model studies are lost in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenges in moving beyond animal models in research - Advanced Science News [advancedsciencenews.com]
- 11. Short-term effects of this compound on human testicular steroid production and on the response to human chorionic gonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concerns about the widespread use of rodent models for human risk assessments of endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo effects of delta 1-testololactone on peripheral aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 15. The effects of the aromatase inhibitor delta 1-testolactone on gonadotropin release and steroid metabolism in polycystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. Voluntary oral administration of drugs in mice [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Testolactone in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling Testolactone in aqueous solutions for long-term experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound for long-term use?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container at room temperature (25 °C), protected from light.[1] For solutions, it is highly recommended to prepare a concentrated stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO), aliquot it into single-use vials, and store it at -20°C or -80°C.[1] Properly stored DMSO stock solutions can be stable for at least a year.[1] Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: As a lactone, this compound's primary degradation pathway in aqueous solution is hydrolysis. The ester bond in the D-lactone ring is susceptible to cleavage, especially under neutral to basic pH conditions, leading to a reversible ring-opening reaction that forms an inactive hydroxy-carboxylic acid.[2] This equilibrium is pH-dependent, with the active, closed-lactone form being more favored under acidic conditions (pH < 7).[3][4] Other potential degradation pathways include oxidation and photodegradation, although this compound is generally stable in light and air in its solid form.[1][4]
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: this compound is slightly soluble in water (27.4 mg/L) but is soluble in organic solvents such as DMSO, ethanol, and chloroform.[1] For biological experiments, anhydrous DMSO is the most common and recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[1][5]
Q4: How can I minimize this compound degradation in my aqueous experimental media (e.g., cell culture media)?
A4: To minimize degradation, dilute the DMSO stock solution into your aqueous experimental medium immediately before use.[1] The final concentration of DMSO should be kept low (ideally ≤ 0.1% and no higher than 0.5%) to avoid solvent-induced cytotoxicity.[1][6] If the experiment's duration is long, consider the pH of your medium. Since the lactone ring is more stable at a lower pH, buffering the medium to a slightly acidic pH (if compatible with your experimental system) can help maintain the active form of this compound.[3][4]
Q5: Can I store this compound in aqueous solutions?
A5: Long-term storage of this compound in aqueous solutions, especially at neutral or alkaline pH, is not recommended due to the high risk of hydrolysis.[2] If temporary storage is necessary, it should be for the shortest duration possible, at a refrigerated temperature (2-8°C), and ideally in a slightly acidic buffer. For any long-term experiments, preparing fresh working solutions from a frozen DMSO stock is the best practice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into aqueous media | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final concentration of this compound in the working solution. Ensure rapid and uniform mixing when diluting the stock solution into the aqueous medium. A slight increase in the final DMSO concentration (while staying below cytotoxic levels, e.g., <0.5%) may help.[1] |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to hydrolysis of the lactone ring. Adsorption of the compound to plasticware. | Prepare fresh working solutions for each experiment from a frozen DMSO stock.[1] Confirm the pH of your experimental medium; a pH above 7.4 will accelerate hydrolysis.[7] Consider using low-adhesion plasticware for your experiments. Run a vehicle control (medium with the same final DMSO concentration) to ensure the solvent is not affecting the results.[1] |
| Change in color or appearance of the stock solution | Contamination of the stock solution with water, leading to hydrolysis or microbial growth. Exposure to light over a prolonged period. | Discard the stock solution and prepare a fresh one using anhydrous DMSO.[1] Store stock solution aliquots in amber vials to protect from light.[8] Ensure that the stock solution is properly sealed to prevent moisture absorption. |
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound. Note that the stability data is based on general principles of lactone hydrolysis and serves as an illustrative guide, as specific experimental stability data for this compound in various aqueous buffers is not extensively available in published literature.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | ~27.4 mg/L | Slightly soluble.[1] |
| DMSO | ≥ 10 mM | Recommended for stock solutions.[1][9] |
| Ethanol | Soluble | Can be used for stock solutions, but DMSO is more common for cell culture.[1] |
| Chloroform | Soluble | Not suitable for biological experiments.[1] |
Table 2: Estimated Stability of this compound (10 µM) in Aqueous Buffers
| Buffer pH | Temperature | Estimated % Remaining after 24 hours | Estimated % Remaining after 72 hours |
| 5.0 | 37°C | >95% | >90% |
| 7.4 | 37°C | ~85-90% | ~70-75% |
| 8.0 | 37°C | ~75-80% | ~55-60% |
| 7.4 | 25°C | >90% | ~80-85% |
| 7.4 | 4°C | >98% | >95% |
| Disclaimer: This data is estimated based on the known chemical properties of lactones and is intended for illustrative purposes. Actual stability should be confirmed experimentally under specific laboratory conditions. |
Experimental Protocols
Protocol 1: Preparation of Concentrated this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder (MW: 300.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials (amber recommended)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound. For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 300.39 g/mol * (1000 mg / 1 g) = 3.00 mg.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the vial thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use, sterile amber vials. This prevents contamination and avoids repeated freeze-thaw cycles.[1]
-
Label the aliquots clearly with the compound name, concentration, date, and store them at -20°C or -80°C.
Protocol 2: Stability Testing of this compound in Aqueous Media (Forced Degradation)
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation profile.[10][11]
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffers (e.g., pH 4, 7, 9)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector
-
Incubators/water baths
-
Photostability chamber
Procedure:
-
Preparation of Test Samples: Dilute the this compound stock solution to a final concentration of ~100 µg/mL in each of the following solutions:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
pH 7.4 Buffer (Thermal degradation)
-
pH 7.4 Buffer (Photodegradation)
-
-
Incubation:
-
Acid/Base Hydrolysis: Incubate samples at 60°C for 24 hours.
-
Oxidative Degradation: Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining percentage of this compound and detect the formation of degradation products.
-
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Experimental workflow for forced degradation stability testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Accounting for Testolactone Metabolites in In vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Testolactone. It offers detailed methodologies and quantitative data to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that I should account for in my in vivo studies?
A1: The primary metabolite of this compound is 4,5-dihydrothis compound (B1226764).[1][2] Another significant metabolite found in urine is 1,2,4,5-tetrahydrothis compound.[3][4] Additionally, other metabolites are known to be formed in the liver, all of which retain the lactone D-ring structure.[5]
Q2: How is this compound metabolized in the body?
A2: this compound is primarily metabolized in the liver.[5] The metabolic process involves the reduction of the A-ring of the steroid nucleus. While specific enzymes are not fully elucidated in the provided literature, the metabolism of similar steroid hormones often involves cytochrome P450 (CYP) enzymes for hydroxylation and other transformations.[6][7][8][9][10]
Q3: What are the recommended analytical methods for quantifying this compound and its metabolites?
A3: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a well-established method for the simultaneous quantification of this compound and 4,5-dihydrothis compound in plasma and urine.[1][2][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification and quantification of this compound and its various metabolites in urine.
Q4: What are the known pharmacokinetic parameters for this compound and its primary metabolite?
A4: While comprehensive pharmacokinetic data is limited in the provided search results, a steady-state plasma concentration versus time profile can be established using the HPLC method described below. One study reported mean recoveries of 95.0% for this compound and 81.8% for 4,5-dihydrothis compound from plasma and urine samples.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of this compound Detected in Urine Samples
Possible Cause: In-situ formation of this compound from endogenous Dehydroepiandrosterone (DHEA) due to microbial contamination in the urine sample.[3][4] Certain filamentous fungi can transform DHEA into this compound.[3][4]
Troubleshooting Steps:
-
Pre-Extraction Sample Preparation: Perform a solid-phase extraction (SPE) on the urine sample before enzymatic hydrolysis. This can help to remove microbes that may cause the in-situ formation of this compound.[3][4]
-
Metabolite Pattern Analysis: Analyze the sample for the presence of major this compound metabolites, such as 4,5-dihydrothis compound and 1,2,4,5-tetrahydrothis compound. The absence of these metabolites in the presence of this compound may indicate in-situ formation rather than administration.[3][4]
-
Second Opinion: If in-situ formation is suspected, it is recommended to seek a second opinion from another laboratory to confirm the findings.[3][4]
Issue 2: Poor Resolution or Peak Tailing in HPLC Analysis
Possible Cause: A variety of factors can contribute to poor chromatographic performance, including issues with the mobile phase, column degradation, or improper sample preparation.
Troubleshooting Steps:
-
Mobile Phase:
-
Ensure the mobile phase is properly degassed.
-
Verify the correct composition and pH of the mobile phase.
-
Prepare fresh mobile phase to rule out degradation.
-
-
Column:
-
Check for column contamination and clean if necessary.
-
Ensure the column is properly equilibrated with the mobile phase.
-
If the column is old or has been used extensively, consider replacing it.
-
-
Sample:
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Filter the sample to remove any particulate matter.
-
Avoid overloading the column by injecting an appropriate sample volume.
-
Experimental Protocols
Protocol 1: Quantification of this compound and 4,5-dihydrothis compound in Plasma and Urine by HPLC
This protocol is adapted from the method described by Pascucci et al. (1983).[1][2]
1. Sample Preparation and Extraction:
-
To 0.5 mL of plasma or urine, add an internal standard (e.g., testosterone).
-
Add 5 mL of methylene (B1212753) chloride to the sample in a screw-capped tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Transfer the organic (bottom) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column is suitable for this separation.
-
Mobile Phase: A mixture of methanol (B129727) and water is commonly used. The exact ratio should be optimized for your specific column and system.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV absorbance at 242 nm.[2]
-
Quantification: Use the peak height ratios of this compound and 4,5-dihydrothis compound to the internal standard for quantification.
3. Performance Characteristics:
-
Sensitivity: A sensitivity of 20 ng/mL for both compounds can be achieved from a 0.5 mL sample.[2]
-
Recovery: Mean recoveries are approximately 95.0% for this compound and 81.8% for 4,5-dihydrothis compound.[2]
-
Precision: The mean coefficient of variation is around 3.5% for this compound and 7.1% for its metabolite.[2]
Quantitative Data Summary
Table 1: Analytical Method Performance for this compound and 4,5-dihydrothis compound
| Parameter | This compound | 4,5-dihydrothis compound | Reference |
| Mean Recovery | 95.0% | 81.8% | [2] |
| Mean Coefficient of Variation | 3.5% | 7.1% | [2] |
| Limit of Quantification (LOQ) | 20 ng/mL | 20 ng/mL | [2] |
Visualizations
Metabolic Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitation of this compound and 4,5-dihydrothis compound in plasma and urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. This compound | C19H24O3 | CID 13769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 9. Analysis of testosterone-hydroxylated metabolites in human urine by ultra high performance liquid chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of this compound and its formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of CYP Inhibition Assays for Testolactone Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of Cytochrome P450 (CYP) inhibition assays for Testolactone.
FAQs and Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Why is this compound expected to inhibit CYP enzymes? | This compound is known to be a non-selective, irreversible inhibitor of aromatase (CYP19A1), an enzyme belonging to the cytochrome P450 superfamily.[1] Additionally, some evidence suggests it may also inhibit 17,20-lyase (CYP17A1), another CYP enzyme involved in steroidogenesis.[1][2] Given its steroidal structure, it is prudent to evaluate its potential to inhibit other major drug-metabolizing CYP isoforms to assess its drug-drug interaction potential. |
| 2. I am observing high variability in my IC50 values for this compound. What are the possible causes? | High variability can stem from several factors: • Solubility Issues: this compound is a hydrophobic molecule with low aqueous solubility.[3] Poor solubility can lead to inconsistent concentrations in the assay. Ensure this compound is fully dissolved in the initial stock solution (e.g., in DMSO) and that the final solvent concentration in the incubation is low and consistent (typically <1%).[4] • Non-Specific Binding: Steroidal compounds can exhibit non-specific binding to labware and proteins in the microsomal preparation. This reduces the effective concentration of the inhibitor. Consider using low-protein binding plates and keeping the microsomal protein concentration as low as possible while maintaining sufficient enzyme activity.[4] • Incubation Time: For irreversible or time-dependent inhibitors, the IC50 value will change with pre-incubation time. Ensure your pre-incubation and incubation times are consistent across all experiments. |
| 3. How do I determine if this compound is a time-dependent inhibitor (TDI) of a specific CYP isoform? | To assess time-dependent inhibition, an "IC50 shift" assay is commonly performed. This involves comparing the IC50 value with and without a pre-incubation period (e.g., 30 minutes) in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.[5] |
| 4. My positive control inhibitor is working, but this compound shows no inhibition of CYP3A4. Is this expected? | While specific data is limited, it is possible that this compound is a selective inhibitor for certain CYP isoforms (like CYP19A1) and does not significantly inhibit others at the tested concentrations. However, before concluding a lack of inhibition, verify the following: • Concentration Range: Ensure the tested concentrations of this compound are appropriate. If the solubility is limiting, you may not be reaching a concentration high enough to see inhibition. • Metabolism-Dependent Inhibition: It is possible that a metabolite of this compound is the active inhibitor. Ensure your assay conditions (e.g., presence of NADPH during pre-incubation) are suitable to detect metabolism-dependent inhibition. |
| 5. What is the best way to prepare this compound for in vitro assays given its low aqueous solubility? | Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. Subsequently, perform serial dilutions in the same solvent to create a range of concentrations for your assay. When adding the inhibitor to the aqueous incubation mixture, ensure rapid and thorough mixing to minimize precipitation. The final concentration of the organic solvent in the incubation should be kept low (e.g., ≤ 0.5% v/v) to avoid affecting enzyme activity.[4] |
| 6. Could this compound induce the expression of CYP enzymes? | Steroid hormones and related molecules can act as ligands for nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which are key regulators of the expression of CYP3A4 and CYP2B6, respectively.[6][7][8][9][10] While direct evidence for this compound activating these receptors is scarce, its steroidal structure makes this a plausible mechanism for potential drug-drug interactions through enzyme induction. |
Quantitative Data on this compound CYP Inhibition
The following tables summarize the available data on the inhibitory effects of this compound on various CYP isoforms. It is important to note that publicly available data on the inhibition of many major drug-metabolizing CYP enzymes by this compound is limited.
Table 1: this compound Inhibition of Major CYP450 Isoforms
| CYP Isoform | IC50 (µM) | Ki (µM) | k_inact (min⁻¹) | Inhibition Type | Comments |
| CYP1A2 | Data not available in public literature | Data not available in public literature | Data not available in public literature | - | - |
| CYP2C9 | Data not available in public literature | Data not available in public literature | Data not available in public literature | - | - |
| CYP2C19 | Data not available in public literature | Data not available in public literature | Data not available in public literature | - | - |
| CYP2D6 | Data not available in public literature | Data not available in public literature | Data not available in public literature | - | - |
| CYP3A4 | Data not available in public literature | Data not available in public literature | Data not available in public literature | - | - |
| CYP19A1 (Aromatase) | ~200 µM (in rat hypothalamic aromatase)[11] | Data not available in public literature | Data not available in public literature | Irreversible | This compound is a known irreversible inhibitor of aromatase.[1] |
| CYP17A1 (17,20-lyase) | Data not available in public literature | Data not available in public literature | Data not available in public literature | Suggested Inhibition | Some studies suggest this compound may inhibit 17,20-lyase activity.[1][2] |
Table 2: Positive Controls for CYP Inhibition Assays
| CYP Isoform | Recommended Positive Control Inhibitor |
| CYP1A2 | α-Naphthoflavone, Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine, (S)-Mephenytoin |
| CYP2D6 | Quinidine, Paroxetine |
| CYP3A4 | Ketoconazole, Itraconazole |
| CYP19A1 (Aromatase) | Letrozole, Anastrozole |
| CYP17A1 | Abiraterone, Ketoconazole |
Experimental Protocols
General Protocol for In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol provides a general framework that can be adapted for various CYP isoforms.
1. Reagents and Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CYP isoform-specific probe substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
96-well plates (low-protein binding recommended)
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, HLM or recombinant enzyme, and the this compound/positive control dilutions.
-
For Time-Dependent Inhibition: Pre-incubate the plate at 37°C for a set time (e.g., 30 minutes) before adding the substrate. A parallel plate without pre-incubation should also be prepared.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a predetermined time (optimized for linearity).
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the specific metabolite of the probe substrate.
3. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Aromatase inhibition by delta 1-testolactone does not relieve the gonadotropin-induced late steroidogenic block in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Steroid regulation of drug-metabolizing cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Receptor Activation | Evotec [evotec.com]
- 11. The effects of the aromatase inhibitor delta 1-testolactone on gonadotropin release and steroid metabolism in polycystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Testolactone and Anastrozole in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Testolactone and Anastrozole, two aromatase inhibitors from different generations. The following sections will delve into their mechanisms of action, quantitative performance data, and the experimental protocols used to evaluate their efficacy, providing a comprehensive resource for research and drug development.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is crucial in the biosynthesis of estrogens by converting androgens into estrogens.[1][2] In postmenopausal women, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues.[3][4] For hormone-receptor-positive breast cancers, which rely on estrogen for growth, inhibiting aromatase is a key therapeutic strategy.[2][3][4] This guide compares this compound, a first-generation steroidal inhibitor, with Anastrozole, a third-generation non-steroidal inhibitor.
Mechanism of Action
This compound is a first-generation, steroidal, and irreversible aromatase inhibitor.[5][6] It acts as a non-selective inhibitor, meaning it can interact with other enzymes.[6] Its mechanism involves irreversibly binding to and deactivating the aromatase enzyme.[6] this compound was one of the first aromatase inhibitors used clinically, with its application in breast cancer treatment beginning in 1970, although its precise mechanism of aromatase inhibition was not fully understood until later.[5][7] Due to its relatively weak inhibitory activity and the development of more potent and selective agents, its clinical use has been discontinued.[8]
Anastrozole is a highly potent and selective third-generation, non-steroidal aromatase inhibitor.[1][9][10] It functions as a reversible competitive inhibitor, binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its ability to convert androgens to estrogens.[10] Its high selectivity minimizes its effects on the synthesis of other steroid hormones.[10] Anastrozole can reduce serum estradiol (B170435) levels by approximately 70% within 24 hours of administration.[10]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters for this compound and Anastrozole, highlighting the significant difference in their inhibitory potency.
| Parameter | This compound | Anastrozole | Reference |
| Drug Class | First-generation, Steroidal, Non-selective | Third-generation, Non-steroidal, Selective | [5][9] |
| Inhibition Type | Irreversible | Reversible, Competitive | [2][6] |
| IC50 (Aromatase Inhibition) | Weak inhibitory activity (specific IC50 values are not consistently reported in recent literature due to its discontinuation) | Potent inhibitor (IC50 values are in the nanomolar range, though specific values vary by assay) | [8][11] |
| Estrogen Suppression | Decreases estradiol levels in men by 25-50% at a dosage of 1,000 mg/day | Reduces serum estradiol by ~70% within 24 hours and ~80% after 14 days at a 1 mg/day dose | [6][10] |
Comparative Adverse Effects
While a direct head-to-head clinical trial comparing the side effect profiles of this compound and Anastrozole is not available due to the different eras of their use, the following table compiles their known adverse effects from separate clinical observations.
| Adverse Effect | This compound (Reported Incidence) | Anastrozole (Reported Incidence) |
| Musculoskeletal | Not a prominently reported side effect | Joint pain, arthritis, bone pain are common |
| Bone Health | Not a prominently reported side effect | Decreased bone mineral density, increased risk of osteoporosis and fractures |
| Vasomotor | Not a prominently reported side effect | Hot flashes are common |
| Gastrointestinal | Nausea, vomiting | Nausea, vomiting |
| Other | Alopecia, nail growth disturbance (rare) | Fatigue, headache, mood disturbances |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol describes a common method for determining the inhibitory potential of a compound on aromatase activity.
1. Preparation of Human Placental Microsomes:
-
Obtain fresh human placenta after a normal delivery and place it on ice.
-
Homogenize the placental tissue in a buffer solution (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Perform differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in a storage buffer and stored at -80°C.
-
Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.
2. Aromatase Activity Assay:
-
The assay is typically performed in a 96-well plate format.
-
Prepare a reaction mixture containing a phosphate (B84403) buffer (pH 7.4), a cofactor regenerating system for NADPH (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the radiolabeled substrate [1β-³H]-androstenedione.
-
Add the test compounds (e.g., this compound, Anastrozole) at various concentrations to the wells. Include a positive control (a known aromatase inhibitor like letrozole) and a vehicle control.
-
Initiate the enzymatic reaction by adding the human placental microsomes to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent (e.g., chloroform).
-
The aromatase reaction releases the ³H from the androstenedione (B190577) as ³H₂O. The amount of ³H₂O is proportional to the enzyme activity.
-
Separate the ³H₂O from the remaining radiolabeled substrate using a dextran-coated charcoal suspension followed by centrifugation.
-
Measure the radioactivity in the aqueous supernatant using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aromatase activity) from the resulting dose-response curve using non-linear regression analysis.
Visualizing Key Concepts
The following diagrams illustrate the aromatase inhibition pathway, the classification of these inhibitors, and a typical experimental workflow.
References
- 1. pinnaclepeptides.com [pinnaclepeptides.com]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Letrozole and Testolactone in the Suppression of Estrogen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the efficacy of Letrozole (B1683767) and Testolactone in the inhibition of estrogen synthesis. The information presented is intended to support research and development efforts in endocrinology and oncology by offering a clear perspective on the pharmacological characteristics and experimental validation of these two aromatase inhibitors.
Introduction
Estrogen, a key hormone in various physiological processes, is also a critical factor in the progression of hormone receptor-positive cancers, particularly breast cancer. The synthesis of estrogen from androgen precursors is catalyzed by the enzyme aromatase (cytochrome P450 19A1). Inhibition of this enzyme is a cornerstone of endocrine therapy. This guide compares two aromatase inhibitors from different generations: Letrozole, a third-generation non-steroidal inhibitor, and this compound, a first-generation steroidal inhibitor. While Letrozole is a highly potent and widely used therapeutic agent, this compound is now considered obsolete due to its weaker activity and has been withdrawn from the market.[1][2] This comparison serves to highlight the evolution of aromatase inhibitor potency and specificity.
Mechanism of Action
Letrozole is a non-steroidal, reversible, and highly selective competitive inhibitor of the aromatase enzyme.[3] It binds to the heme group of the cytochrome P450 subunit of aromatase, effectively blocking the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol (B170435), respectively.[3] Its high specificity means it does not significantly affect the synthesis of other steroid hormones.[4]
This compound, in contrast, is a first-generation, steroidal, irreversible aromatase inhibitor.[2][5] It acts as a mechanism-based inactivator, forming a permanent bond with the aromatase enzyme.[6] However, its inhibitory activity is significantly weaker and less selective compared to third-generation inhibitors.[1][5]
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data on the efficacy of Letrozole and this compound in suppressing estrogen synthesis. It is important to note that direct head-to-head comparative studies are scarce due to the discontinuation of this compound. The data presented is compiled from separate studies.
| Parameter | Letrozole | This compound | Reference(s) |
| In Vivo Aromatase Inhibition | >98.9% | Data not available | [7] |
| In Vivo Estradiol (E2) Suppression | 68.1% - 84.1% reduction in plasma levels | ~25% reduction in circulating levels in men | [7][8] |
| In Vivo Estrone (E1) Suppression | Significant reduction, with mean levels falling to undetectable in some studies. | Significant decrease from 26 +/- 3 pg/ml to 11 +/- 2 pg/ml in postmenopausal women. | [7][9] |
| In Vitro IC50 (Aromatase Inhibition) | 7.27 nM (Human recombinant CYP19A1) | >65.0 µM (in vitro assays) | [7][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Estrogen Synthesis and Inhibition Pathway
Caption: Estrogen synthesis pathway and points of inhibition by Letrozole and this compound.
Experimental Workflow for In Vitro Aromatase Inhibition Assay
Caption: A typical experimental workflow for determining the in vitro efficacy of aromatase inhibitors.
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of aromatase inhibitors.
1. Preparation of Human Placental Microsomes:
-
Obtain fresh human placenta after a normal-term delivery.
-
Homogenize the placental tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using the Bradford assay). Store at -80°C until use.[7]
2. Aromatase Activity Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a NADPH-generating system (as aromatase is a P450 enzyme), and a radiolabeled androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione).
-
Prepare serial dilutions of Letrozole and this compound in a suitable solvent (e.g., DMSO).
-
Add the inhibitor solutions to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
3. Quantification and Data Analysis:
-
Extract the estrogenic products from the aqueous phase using an organic solvent.
-
Quantify the amount of radiolabeled water released (a byproduct of the aromatization reaction) or the radiolabeled estrogenic product using liquid scintillation counting.
-
Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of aromatase activity, using non-linear regression analysis.[11]
In Vivo Quantification of Plasma Estrogen Levels by HPLC-RIA
This protocol describes a highly sensitive method for measuring circulating estrogen levels in response to aromatase inhibitor treatment.
1. Sample Collection and Preparation:
-
Collect blood samples from subjects at baseline and at specified time points during treatment with Letrozole or this compound.
-
Separate the plasma by centrifugation and store at -80°C until analysis.
-
For analysis, perform a solid-phase extraction of the plasma sample to isolate the steroid fraction.[12]
2. High-Performance Liquid Chromatography (HPLC) Separation:
-
Reconstitute the extracted steroid fraction in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elute the different steroid hormones using a specific gradient of solvents (e.g., a mixture of acetonitrile (B52724) and water).
-
Collect the fractions corresponding to the elution times of estrone and estradiol.[12]
3. Radioimmunoassay (RIA) Quantification:
-
To each collected fraction, add a specific antibody against either estrone or estradiol and a known amount of the corresponding radiolabeled estrogen (tracer).
-
Incubate to allow competitive binding between the unlabeled estrogen from the sample and the radiolabeled tracer to the antibody.
-
Separate the antibody-bound estrogen from the free estrogen (e.g., using a secondary antibody and precipitation).
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
4. Data Analysis:
-
Generate a standard curve using known concentrations of unlabeled estrone and estradiol.
-
Determine the concentration of estrone and estradiol in the plasma samples by comparing their radioactivity measurements to the standard curve.
-
Calculate the percentage of estrogen suppression from baseline for each treatment group.[12][13]
Conclusion
The experimental data unequivocally demonstrates the superior efficacy of Letrozole over this compound in suppressing estrogen synthesis. Letrozole, a third-generation aromatase inhibitor, exhibits significantly greater potency in both in vivo and in vitro settings, leading to a near-complete inhibition of aromatase activity and a profound reduction in circulating estrogen levels.[7][14] In contrast, this compound, a first-generation inhibitor, shows markedly weaker activity.[1][5] The evolution from this compound to Letrozole represents a significant advancement in endocrine therapy, offering a more effective and selective approach to targeting estrogen-dependent pathologies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of aromatase inhibition and to develop next-generation therapeutics.
References
- 1. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]
- 3. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. epa.gov [epa.gov]
- 8. Aromatase inhibition by delta 1-testolactone does not relieve the gonadotropin-induced late steroidogenic block in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of estrogen synthesis in human breast tumors by testololactone and bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of automatic HPLC-RIA method for determination of estrone and estradiol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of automatic HPLC‐RIA method for determination of estrone and estradiol in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Novel Testolactone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of newly synthesized Testolactone analogs, offering insights into their potential as next-generation anticancer agents. We present experimental data on their aromatase inhibitory activity and cytotoxicity against relevant cancer cell lines. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development in this area.
Introduction
This compound, a first-generation, non-selective, and irreversible aromatase inhibitor, has historically been used in the treatment of estrogen-dependent breast cancer.[1][2] Its mechanism of action involves the inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens.[1][3] By reducing estrogen levels, this compound and its analogs can effectively suppress the growth of hormone-receptor-positive breast cancers.[1][3] Recent research has focused on synthesizing novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide summarizes the bioactivity of several of these newly developed compounds compared to established aromatase inhibitors.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of various newly synthesized this compound analogs and related steroidal compounds. Data is presented for both aromatase inhibition and cytotoxicity against common breast cancer cell lines.
Table 1: Aromatase Inhibitory Activity of this compound Analogs and Other Steroidal Inhibitors
| Compound | Type | IC50 (µM) | Ki (nM) | Inhibition Type | Reference |
| This compound | First-Generation AI | - | - | Irreversible, Non-competitive | [1] |
| Δ1-Testololactone | Analog | 0.13 mM (concentration used) | - | Competitive | [4] |
| 6α-Bromoandrostenedione | Analog | 2.0 µM (concentration used) | - | Competitive | [4] |
| 6β-Bromoandrostenedione | Analog | 2.0 µM (concentration used) | - | Competitive | [4] |
| 3-deoxy steroidal olefin 3a | Modified Steroid | 0.225 | 50 | Competitive | [4] |
| Epoxide derivative 4a | Modified Steroid | 0.145 | 38 | Competitive | [4] |
| 3β-hydroxy derivative 1 | Modified Steroid | 0.18 | - | - | [3] |
| 4,5-olefin 12 | Modified Steroid | 0.135 | - | - | [3] |
| 3,4-epoxide 15 | Modified Steroid | 0.145 | - | - | [3] |
| Formestane (B1683765) | Second-Generation AI | - | - | Selective, Irreversible | [1] |
| Polyhydroxylated formestane analog 36 | Modified Steroid | Sub-micromolar | - | - | [1] |
| Polyhydroxylated this compound analog 38 | Modified Steroid | Low nanomolar | - | - | [1] |
AI: Aromatase Inhibitor. IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cytotoxicity of Novel Steroidal Lactones Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| D-homo lactone 50 | MDA-MB-231 (ER-) | 2.09 | [2] |
| D-homo lactone 51 | MDA-MB-231 (ER-) | 9.30 | [2] |
| D-homo lactone 53 | MCF-7 (ER+) | 8.62 | [2] |
| D-homo lactone 54 | MDA-MB-231 (ER-) | 3.38 | [2] |
| D-homo lactone 55 | MDA-MB-231 (ER-) | 4.40 | [2] |
| D-homo lactone 56 | MDA-MB-231 (ER-) | 6.16 | [2] |
| D-homo lactone 57 | MDA-MB-231 (ER-) | 4.18 | [2] |
| D-homo lactone 60 | MDA-MB-231 (ER-) | 9.13 | [2] |
| D-homo lactone 61 | HT-29 (Colon) | 0.06 | [2] |
ER-: Estrogen Receptor Negative. ER+: Estrogen Receptor Positive.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Aromatase Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of the aromatase enzyme.
-
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic substrate
-
Aromatase inhibitor screening kit (e.g., Abcam ab284522)
-
This compound analogs and reference inhibitors (e.g., Letrozole)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the fluorogenic substrate and recombinant human aromatase in assay buffer.
-
Add varying concentrations of the this compound analogs or reference inhibitors to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).
-
Calculate the percentage of aromatase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound analogs.
-
Materials:
-
Breast cancer cell lines
-
This compound analogs
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat the cells with the this compound analogs as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Materials:
-
Breast cancer cell lines
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with the this compound analogs.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
The results will distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Visualizations
The following diagrams illustrate key concepts related to the bioactivity of this compound analogs.
Caption: Signaling pathway of this compound analogs in breast cancer cells.
Caption: Experimental workflow for validating this compound analog bioactivity.
Caption: Logical relationship of bioactivities for a potent this compound analog.
References
- 1. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Rise and Fall of a Drug [mdpi.com]
- 3. New structure-activity relationships of A- and D-ring modified steroidal aromatase inhibitors: design, synthesis, and biochemical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of new A,D-ring modified steroids as aromatase inhibitors: design, synthesis, and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Vitro: Testolactone vs. Tamoxifen in Anti-Estrogenic Efficacy
In the landscape of endocrine therapies for estrogen-sensitive cancers, both Testolactone and Tamoxifen have historically played significant roles. While Tamoxifen remains a cornerstone treatment, this compound, an early aromatase inhibitor, has since been withdrawn from the market due to weaker clinical activity. This guide provides an objective in vitro comparison of their anti-estrogenic effects, drawing upon available experimental data to illuminate their distinct mechanisms and relative potencies for researchers, scientists, and drug development professionals.
Mechanism of Action at a Glance
At the cellular level, this compound and Tamoxifen employ fundamentally different strategies to thwart estrogen signaling. This compound acts as an irreversible aromatase inhibitor, effectively shutting down the production of estrogen by blocking the conversion of androgens.[1] In contrast, Tamoxifen is a selective estrogen receptor modulator (SERM) that competitively binds to estrogen receptors (ER), thereby preventing estrogen from exerting its proliferative effects.
Quantitative Comparison of Anti-Estrogenic Effects
Direct comparative in vitro studies of this compound and Tamoxifen are limited. The following table summarizes key anti-estrogenic parameters collated from various independent studies. It is crucial to note that variations in experimental conditions can influence these values, and thus, they should be interpreted with caution as they are not from a single head-to-head study.
| Parameter | This compound | Tamoxifen | Cell Line / System |
| Primary Mechanism | Aromatase Inhibition | Estrogen Receptor Antagonism | - |
| IC50 (Cell Proliferation) | Not available | 4.506 µg/mL[2] | MCF-7 |
| Aromatase Inhibition | > 65.0 µM (IC50)[3] | Not applicable | Human Placental Microsomes |
| Estrogen Receptor Binding | Does not directly bind | Ki: 0.65 nM[4] | Rat Uterine Cytosol |
Experimental Methodologies
To provide a framework for direct comparison, this section outlines the detailed experimental protocols for key assays used to evaluate the anti-estrogenic effects of compounds like this compound and Tamoxifen.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tamoxifen or this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Aromatase Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the aromatase enzyme, which converts androgens to estrogens.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human placental microsomes (as a source of aromatase), a fluorescent substrate, and NADPH in a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the test compound (e.g., this compound) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence generated from the metabolism of the substrate using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
Protocol:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.
-
Assay Mixture: In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled estradiol ([³H]-E₂), and increasing concentrations of the test compound (e.g., Tamoxifen).
-
Incubation: Incubate the tubes at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E₂ from the free [³H]-E₂ using a method such as hydroxylapatite precipitation.
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Tamoxifen.
References
Cross-Validation of Testolactone's Effects: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
Testolactone, a first-generation, irreversible steroidal aromatase inhibitor, has historically been used in the treatment of estrogen receptor-positive breast cancer.[1][2] Its primary mechanism of action is the inhibition of the aromatase enzyme, which is critical for the biosynthesis of estrogens.[1] Additionally, this compound has been observed to exhibit antiandrogenic properties.[3] A thorough understanding of its efficacy and biological effects necessitates cross-validation using a variety of assay methods. This guide provides a comparative overview of key in vitro and in vivo assays used to characterize the effects of this compound, complete with experimental data and detailed protocols.
Comparative Analysis of this compound's Biological Effects
The following tables summarize the quantitative effects of this compound as measured by different assay methods. These assays provide a multi-faceted view of the drug's activity, from direct enzyme inhibition to cellular and systemic responses.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Endpoint | This compound Activity | Reference |
| Aromatase Inhibition Assay | Aromatase (CYP19A1) | IC50 | Data not readily available in reviewed literature. | |
| Androgen Receptor Binding Assay | Androgen Receptor | Ki | 2.5 +/- 0.8 x 10⁻⁷ M (in rat prostate cytosol) | [3] |
| Cell Proliferation Assay (e.g., MTT) | Breast Cancer Cell Lines (e.g., MCF-7) | EC50 | Data not readily available in reviewed literature. |
Table 2: In Vivo Efficacy of this compound in Postmenopausal Women with Breast Cancer
| Assay Type | Parameter Measured | Dosage | Effect | Reference |
| Hormone Level Analysis (Radioimmunoassay) | Circulating Estrone (B1671321) | 250 mg, four times daily | Significant decrease (mean level from 26 +/- 3 to 11 +/- 2 pg/ml) | [4] |
| Hormone Level Analysis (Radioimmunoassay) | Circulating Estradiol | 250 mg and 500 mg, four times daily | Significant increase (cross-reactivity of antibody with metabolites suggested) | [4] |
| Hormone Level Analysis (Radioimmunoassay) | Circulating Androstenedione (B190577) | 50, 100, 250, and 500 mg, four times daily | Significant increase | [4] |
| Hormone Level Analysis (Radioimmunoassay) | Conversion of Androstenedione to Estrone | 250 mg, four times daily for 2 weeks | Significant reduction (from 0.0098 +/- 0.0025 to 0.0009 +/- 0.0005) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Aromatase Inhibition Assay (Tritiated Water-Release Method)
This assay measures the activity of aromatase by quantifying the release of tritiated water ([³H]₂O) during the conversion of [1β-³H]-androstenedione to estrone.
Materials:
-
Human recombinant aromatase (or placental microsomes)
-
[1β-³H]-androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
This compound (or other inhibitors)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aromatase enzyme source.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold dextran-coated charcoal suspension to adsorb the unmetabolized steroid substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant, containing the released [³H]₂O, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat ventral prostate cytosol (as a source of androgen receptors)
-
[³H]-Mibolerone or [³H]-R1881 (radiolabeled androgen)
-
Unlabeled dihydrotestosterone (B1667394) (DHT) for non-specific binding determination
-
This compound
-
Tris-HCl buffer
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare cytosol from rat ventral prostates.
-
In assay tubes, combine the cytosol preparation with a fixed concentration of the radiolabeled androgen.
-
For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled DHT. For competitive binding, add increasing concentrations of this compound.
-
Incubate the tubes at 4°C overnight to reach binding equilibrium.
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets with buffer to remove unbound ligand.
-
Elute the bound radioligand from the HAP pellets and transfer to scintillation vials.
-
Add scintillation cocktail and measure radioactivity.
-
Calculate the specific binding at each this compound concentration and determine the inhibitory constant (Ki).[3]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Estrogen receptor-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each this compound concentration and determine the EC50 value.
In Vivo Hormone Level Analysis in Postmenopausal Women
This clinical research method involves the administration of this compound to postmenopausal women and the subsequent measurement of circulating hormone levels.
Materials:
-
Human subjects (postmenopausal women)
-
This compound tablets
-
Blood collection supplies
-
Centrifuge
-
Radioimmunoassay (RIA) kits for estrone, estradiol, and androstenedione
-
Gamma counter
Procedure:
-
Recruit a cohort of postmenopausal women (e.g., with breast cancer).
-
Collect baseline blood samples.
-
Administer a defined oral dose of this compound (e.g., 250 mg, four times daily) for a specified duration (e.g., 14 days).[4]
-
Collect blood samples at specified time points during and after the treatment period.
-
Separate serum or plasma from the blood samples by centrifugation.
-
Measure the concentrations of estrone, estradiol, and androstenedione in the serum/plasma samples using specific RIAs.
-
Statistically analyze the changes in hormone levels from baseline to post-treatment.[4]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed.
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro aromatase inhibition assay.
Caption: Relationship between different assay methods for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]
- 3. The antiandrogenic effects of delta 1-testolactone (Teslac) in vivo in rats and in vitro in human cultured fibroblasts, rat mammary carcinoma cells, and rat prostate cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of delta 1-testololactone on peripheral aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of peripheral aromatization of androstenedione to estrone in postmenopausal women with breast cancer using delta 1-testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Testolactone's Effect on Peripheral Aromatization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Testolactone's in vivo performance against other aromatase inhibitors, supported by experimental data.
Introduction to Aromatase and its Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens.[1] In postmenopausal women, the primary source of estrogen is the peripheral aromatization of androstenedione (B190577) and testosterone, which occurs in tissues such as adipose tissue.[1] Aromatase inhibitors are a class of drugs that block this conversion and are used in the treatment of estrogen-receptor-positive breast cancer.[2][3]
This compound is a first-generation, steroidal, irreversible aromatase inhibitor.[4] It acts by competing with the natural substrates of aromatase, androstenedione and testosterone. Newer generation, non-steroidal aromatase inhibitors include anastrozole (B1683761) and letrozole (B1683767), which are reversible competitive inhibitors.[2][3] This guide will compare the in vivo effects of this compound with these newer agents.
Data Presentation
The following tables summarize the quantitative data on the in vivo efficacy of this compound and its alternatives in suppressing estrogen levels and inhibiting aromatase activity. The data is compiled from various studies in postmenopausal women with breast cancer.
| Drug | Dosage | Patient Population | Estrone (B1671321) (E1) Suppression (%) | Estradiol (B170435) (E2) Suppression (%) | Aromatase Inhibition (%) | Citation |
| This compound | 250 mg, four times daily | Postmenopausal women with metastatic breast cancer | ~57% | - | Not directly measured | [5] |
| Anastrozole | 1 mg/day | Postmenopausal women with ER+ breast cancer | 89.0% | 83.4% | 96.7% | [2][6] |
| Letrozole | 2.5 mg/day | Postmenopausal women with ER+ breast cancer | 98.8% | 95.2% | >99.1% | [2][7] |
Note: Direct comparison of the data should be done with caution as the studies were conducted under different protocols and with different patient populations. The data for this compound's effect on estradiol was not consistently reported, and in some cases, an increase was observed, which was attributed to cross-reactivity of metabolites with the assay antibodies.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of aromatase inhibitors.
In Vivo Assessment of Peripheral Aromatization Inhibition using Radiolabeled Androgens
This protocol is a standard method to determine the in vivo efficacy of an aromatase inhibitor.[8][9]
Objective: To measure the rate of peripheral conversion of androstenedione to estrone.
Materials:
-
Radiolabeled [3H]-androstenedione and [14C]-estrone.
-
Test compound (e.g., this compound, anastrozole, letrozole).
-
Human subjects (typically postmenopausal women).
-
Equipment for intravenous infusion and blood collection.
-
Scintillation counter for radioactivity measurement.
-
Chromatography equipment for steroid separation.
Procedure:
-
A baseline measurement of the peripheral aromatization rate is performed before administration of the test compound.
-
A bolus intravenous injection of a known ratio of [3H]-androstenedione and [14C]-estrone is administered.
-
Blood samples are collected at regular intervals for several hours.
-
Plasma is separated, and radioactive estrone is isolated using chromatography.
-
The ratio of 3H to 14C in the isolated estrone is measured using a scintillation counter.
-
The conversion rate of androstenedione to estrone is calculated based on the change in the 3H/14C ratio.
-
The test compound is then administered to the subjects for a specified period (e.g., 2-4 weeks).
-
The radiolabeled androgen/estrogen infusion and blood analysis are repeated to determine the post-treatment aromatization rate.
-
The percentage of aromatase inhibition is calculated by comparing the pre- and post-treatment conversion rates.
Measurement of Plasma Estrogen Levels by Radioimmunoassay (RIA)
This protocol describes a common method for quantifying estrogen levels in plasma samples.[10][11][12][13][14]
Objective: To measure the concentration of estrone (E1) and estradiol (E2) in plasma.
Materials:
-
Plasma samples from subjects.
-
Tritiated estradiol ([3H]-E2) as a tracer.
-
Specific antibodies against estrone and estradiol.
-
Standards of known estrone and estradiol concentrations.
-
Charcoal-dextran solution to separate bound and free steroids.
-
Scintillation fluid and counter.
-
Ether for extraction.
Procedure:
-
A known amount of tritiated estradiol is added to the plasma samples to account for procedural losses.
-
The plasma is extracted with ether to isolate the steroids.
-
The ether extract is evaporated, and the residue is redissolved in a buffer.
-
Aliquots of the extract are incubated with specific antibodies for estrone or estradiol and a known amount of the corresponding tritiated steroid.
-
The mixture is incubated to allow competitive binding between the labeled and unlabeled steroids for the antibody.
-
A charcoal-dextran solution is added to adsorb the unbound steroids.
-
The mixture is centrifuged, and the radioactivity in the supernatant (containing the antibody-bound steroid) is measured using a scintillation counter.
-
A standard curve is generated using known concentrations of estrone and estradiol.
-
The concentration of estrone and estradiol in the plasma samples is determined by comparing their radioactivity with the standard curve.
Mandatory Visualization
Signaling Pathway of Aromatase Action and Inhibition
Caption: Steroidogenesis pathway showing aromatase-mediated conversion of androgens to estrogens and its inhibition.
Experimental Workflow for In Vivo Validation of Aromatase Inhibitors
Caption: General workflow for the in vivo validation of aromatase inhibitors in an animal model.
References
- 1. ClinPGx [clinpgx.org]
- 2. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo effects of delta 1-testololactone on peripheral aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Quick radioimmunoassay method for the determination of estrogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Untitled Document [ucl.ac.uk]
- 12. Radioimmunoassay of plasma estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. A rapid radioimmunoassay for plasma estrogen. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Antiandrogenic Properties of Testolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiandrogenic properties of Testolactone, presenting a comparative assessment against other well-established antiandrogens. The information is intended to support research and development efforts in fields requiring androgen receptor modulation.
Introduction to this compound's Antiandrogenic Activity
This compound is a synthetic steroidal compound primarily known for its role as an aromatase inhibitor, which blocks the conversion of androgens to estrogens.[1][2] However, research has demonstrated that this compound also possesses direct antiandrogenic properties.[3][4][5] This dual mechanism of action, combining aromatase inhibition with androgen receptor antagonism, makes it a compound of interest in various research contexts. This guide will delve into the experimental data validating its antiandrogenic effects and compare its performance with other commonly used antiandrogens such as Spironolactone (B1682167), Cyproterone (B1669671) Acetate, Flutamide (B1673489), and Bicalutamide (B1683754).
Comparative Efficacy of Antiandrogens
The antiandrogenic potency of a compound can be assessed through various in vitro and in vivo assays. Key metrics include the binding affinity to the androgen receptor (AR), typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays, and the in vivo effect on androgen-dependent tissues, such as the reduction of ventral prostate weight in the Hershberger assay.
In Vitro Androgen Receptor Binding and Activity
The following table summarizes the in vitro data for this compound and its comparators, showcasing their relative potencies in binding to the androgen receptor and inhibiting its function.
| Compound | Receptor Binding Affinity (Ki) | In Vitro Inhibitory Concentration (IC50) | Cell Line/System | Reference |
| This compound | 2.5 x 10⁻⁷ M (Rat Prostate) | Not Reported | Rat Prostate Cytosol | [6] |
| 1.9 x 10⁻⁵ M (Human Fibroblasts) | Human Prepuce Fibroblasts | [6] | ||
| Spironolactone | 3.94 x 10⁻⁸ M | ~20 times less effective than DHT | Human Androgen Receptor | [7] |
| Cyproterone Acetate | 1.15 x 10⁻⁸ M | Not Reported | Human Androgen Receptor | [8] |
| Flutamide (Hydroxyflutamide) | Not Reported | 7.2 x 10⁻⁸ M (Shionogi cells) | Shionogi Mouse Mammary Tumor Cells | [9] |
| 2.9 x 10⁻⁸ M (T-47D cells) | T-47D Human Breast Cancer Cells | [9] | ||
| Bicalutamide | Not Reported | 2.43 x 10⁻⁷ M (Shionogi cells) | Shionogi Mouse Mammary Tumor Cells | [9] |
| 1.8 x 10⁻⁷ M (T-47D cells) | T-47D Human Breast Cancer Cells | [9] |
Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. Direct comparison of absolute values across different studies and experimental systems should be made with caution.
In Vivo Antiandrogenic Effects (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the androgenic and antiandrogenic activity of compounds by measuring the weight changes in androgen-dependent tissues of castrated male rats. The table below presents data on the effects of this compound and other antiandrogens on ventral prostate weight.
| Compound | Dosage | Effect on Testosterone-Induced Ventral Prostate Weight | Animal Model | Reference |
| This compound | 75 mg/day for 7 days | Significant inhibition (P < 0.001) | Immature castrate rats | [4] |
| Spironolactone | Not specified in comparative studies | Demonstrates antiandrogenic effects in rats | Rats | [10] |
| Cyproterone Acetate | 1-3 mg/day | Comparable feminizing effect to 40 mg/day spironolactone | Male rat fetuses | [7] |
| Flutamide | Not specified in direct comparison | Standard antiandrogen in Hershberger assays | Rats | [11] |
| Bicalutamide | Not specified in direct comparison | Potent antiandrogen in vivo | Rats | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of the key experimental protocols used to assess the antiandrogenic properties of this compound.
In Vitro Androgen Receptor Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity of this compound for the androgen receptor.
Methodology:
-
Preparation of Cytosol: Ventral prostates from male rats are homogenized in a buffer solution and centrifuged to obtain a cytosol fraction containing androgen receptors.[6]
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT), is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled competitor (this compound or other antiandrogens).
-
Separation of Bound and Unbound Ligand: At equilibrium, the receptor-bound radioligand is separated from the unbound radioligand using a method like dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
Hershberger Bioassay (In Vivo)
Objective: To assess the in vivo antiandrogenic activity of this compound.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the model.[4][13] Castration removes the endogenous source of androgens.
-
Dosing: The animals are treated with a reference androgen (e.g., testosterone (B1683101) propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with varying doses of the test compound (this compound).[13][14]
-
Treatment Period: The treatment typically lasts for 10 consecutive days.[13]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani muscle, are carefully dissected and weighed.[11][15]
-
Data Analysis: The weights of the androgen-dependent tissues from the groups treated with the test compound are compared to the group treated with the androgen alone. A statistically significant decrease in tissue weight indicates antiandrogenic activity.[13]
Visualizing the Mechanisms of Action
To better understand the molecular interactions and experimental processes, the following diagrams illustrate the androgen receptor signaling pathway and the workflow of the Hershberger assay.
Caption: Androgen Receptor Signaling Pathway and the Inhibitory Action of this compound.
Caption: Workflow of the Hershberger Bioassay for Assessing Antiandrogenic Activity.
Conclusion
The experimental data robustly validate the antiandrogenic properties of this compound, which acts through competitive inhibition of the androgen receptor. While its primary classification is an aromatase inhibitor, this secondary antiandrogenic activity is a significant aspect of its pharmacological profile. When compared to other antiandrogens, this compound's binding affinity for the androgen receptor is moderate. However, its in vivo efficacy in reducing the weight of androgen-dependent tissues is statistically significant. The dual mechanism of this compound may offer unique advantages in specific research applications where both estrogen synthesis inhibition and direct androgen receptor blockade are desired. This guide provides the foundational data and experimental context for researchers to objectively evaluate the utility of this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. The antiandrogenic effects of delta 1-testolactone (Teslac) in vivo in rats and in vitro in human cultured fibroblasts, rat mammary carcinoma cells, and rat prostate cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 8. File:Androgen receptor antagonistic potency of spironolactone, cyproterone acetate, and flutamide in male rats.png - Wikimedia Commons [commons.wikimedia.org]
- 9. Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of Testolactone's Network Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating the network pharmacology findings for Testolactone. While formal network pharmacology studies on this compound are not prevalent in published literature, its well-established mechanism of action as an aromatase inhibitor allows for a retrospective construction and validation of its interaction network. This document objectively compares experimental findings and presents supporting data to elucidate this compound's effects on key biological pathways.
Overview of this compound's Core Mechanism: Aromatase Inhibition
This compound is a first-generation, non-selective, and irreversible aromatase inhibitor.[1][2] Its primary therapeutic effect stems from its ability to compete with the natural substrates of aromatase, such as testosterone (B1683101) and androstenedione, thereby inhibiting the synthesis of estrogens like estradiol (B170435) and estrone.[3] This mechanism of action forms the central node in this compound's pharmacological network, with downstream effects on various hormone-dependent physiological and pathological processes.
Quantitative Experimental Validation
The following tables summarize the quantitative data from clinical and preclinical studies that experimentally validate the network effects of this compound.
Table 1: Impact of this compound on Hormone Levels in Polycystic Ovarian Disease (PCOD)
| Parameter | Before this compound | During this compound | Percentage Change | p-value |
| Peripheral Estrone (E1) | Data not specified | Significant Fall | Not specified | < 0.05 |
| Peripheral Androstenedione | Data not specified | Rise | Not specified | Not specified |
| Androstenedione/E1 Ratio | Data not specified | Increase | Not specified | Not specified |
| LH Pulse Amplitude (mIU/ml) | 1.2 ± 0.3 | 1.7 ± 0.3 | +41.7% | < 0.05 |
| LH Pulse Frequency (per 6h) | Median: 3 | Median: 4 | +33.3% | < 0.05 |
| Overall Aromatization Rate | Not applicable | 90-95% Decrease | -90-95% | Not specified |
Source: Adapted from a study on women with PCOD. The study confirmed a significant decrease in the overall rate of aromatization with this compound administration.[4]
Table 2: Hormonal and Clinical Effects of this compound in Pubertal Gynaecomastia
| Parameter | Baseline | 2 Months | 4 Months | 6 Months |
| Breast Gland Diameter (cm) | 4.4 | 3.3 | 3.2 | 1.7 |
| Plasma Androstenedione (nmol/l) | 5.4 | 73.1 | Not specified | Not specified |
| Androstenedione/Oestrone Ratio | 15 | 140 | Not specified | Not specified |
| Basal FSH (µg/l) | 133 | 173 | Not specified | Not specified |
| Maximum FSH after LHRH (µg/l) | 225 | 269 | Not specified | Not specified |
Source: Data from a study on 22 boys with pubertal gynaecomastia treated with 450 mg/day of this compound.[5]
Table 3: Clinical Efficacy of this compound in Advanced Breast Cancer
| Treatment Group | Objective Remission Rate |
| Calusterone | 28% |
| This compound | 18% |
Source: Findings from a randomized clinical trial comparing Calusterone to this compound in women with advanced breast cancer.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited studies.
Quantification of Hormone Levels
Objective: To determine the effect of this compound on circulating steroid hormone concentrations.
Methodology:
-
Sample Collection: Collect blood samples from subjects at baseline (before treatment) and at specified intervals during this compound administration.
-
Sample Processing: Separate serum or plasma by centrifugation and store at -80°C until analysis.
-
Hormone Analysis: Utilize radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits specific for each hormone of interest (e.g., estrone, estradiol, testosterone, androstenedione, LH, FSH).
-
Data Analysis: Compare the hormone concentrations before and during treatment using appropriate statistical tests, such as a paired t-test or Wilcoxon signed-rank test, to determine statistical significance.[4][5]
Assessment of Clinical Response in Breast Cancer
Objective: To evaluate the anti-neoplastic efficacy of this compound in patients with hormone-responsive breast cancer.
Methodology:
-
Patient Selection: Recruit patients with a confirmed diagnosis of advanced, estrogen receptor-positive breast cancer.
-
Treatment Administration: Administer a standardized oral or intramuscular dose of this compound.
-
Tumor Assessment: Measure tumor size and number at baseline and at regular follow-up intervals using imaging techniques such as CT scans or MRI.
-
Response Evaluation: Classify the response to treatment based on standardized criteria (e.g., RECIST criteria), categorizing outcomes as complete response, partial response, stable disease, or progressive disease. Objective remission is typically defined as a complete or partial response.[3]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a proposed workflow for its network pharmacology validation.
Caption: this compound's mechanism of action.
Caption: A proposed workflow for network pharmacology.
References
- 1. This compound: The Rise and Fall of a Drug [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effects of the aromatase inhibitor delta 1-testolactone on gonadotropin release and steroid metabolism in polycystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of pubertal gynaecomastia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Testolactone: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of pharmaceutical compounds is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals, understanding the proper procedures for waste management is not just a matter of regulatory adherence, but also of environmental and personal safety. This guide provides a detailed, step-by-step approach to the proper disposal of Testolactone, a compound classified as a Schedule III controlled substance and a hazardous drug.
This compound, an antineoplastic agent, requires careful handling throughout its lifecycle, including its final disposal.[1][2] Improper disposal can lead to environmental contamination and pose health risks.[3] Adherence to regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) is mandatory.[3]
Core Principles of this compound Disposal
The disposal of this compound falls under the regulations for both hazardous and controlled pharmaceutical waste.[1][4][5] The primary goal is to render the substance non-retrievable and to manage all contaminated materials in a way that prevents diversion and environmental release.[5]
Step-by-Step Disposal Protocol for this compound
Researchers and laboratory personnel should follow these steps to ensure the safe and compliant disposal of this compound and associated waste:
-
Segregation of Waste: At the point of generation, it is crucial to segregate this compound waste from other waste streams. This includes unused or expired drug product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware that has come into contact with the compound (e.g., vials, syringes, petri dishes).[6][7]
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.[8] For sharps such as needles and syringes contaminated with this compound, a designated sharps container for hazardous pharmaceutical waste must be used.[9][10]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the name of the substance (this compound), and the date of accumulation.[8][11] This ensures proper identification and handling by waste management personnel.
-
Storage: Store sealed hazardous waste containers in a secure, designated area within the laboratory, away from general lab traffic.[7][11] This area should be managed to prevent unauthorized access and potential diversion of the controlled substance.
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste contractor.[4][7] These contractors are equipped to transport and dispose of the waste in accordance with federal and state regulations, typically through incineration to ensure the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [12][13]
-
Record Keeping: Meticulous records of all this compound waste must be maintained. This includes the quantity of waste generated, the date of disposal, and the manifest from the hazardous waste contractor. These records are essential for regulatory compliance and audits.[5][12]
Disposal Workflow for this compound
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | C19H24O3 | CID 13769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. ph.health.mil [ph.health.mil]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Laboratory Waste | Sample Preparation Laboratories [www-ssrl.slac.stanford.edu]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. Pardon Our Interruption [rltinstitute.novartis.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. dea.gov [dea.gov]
Essential Safety and Logistical Information for Handling Testolactone
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling antineoplastic agents like Testolactone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form or when there is a risk of aerosolization (e.g., crushing tablets), a comprehensive suite of personal protective equipment is required to minimize exposure. As this compound is classified as a hazardous drug, protocols for handling cytotoxic agents should be followed.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978) | Protects against skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, impermeable gown that closes in the back | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Face Protection | Full-face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | Fit-tested NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling powders outside of a containment device to prevent inhalation.[1] |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the handling area. |
| Hair Covers | Disposable hair covers | Prevents contamination of hair. |
Note: Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound.
Handling Procedures
All handling of this compound powder should be conducted in a designated area and within a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a containment ventilated enclosure (fume hood).
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and decontaminated.
-
Gather all necessary equipment and reagents.
-
Don all required PPE in the correct order (e.g., gown, hair/shoe covers, mask, goggles, outer gloves).
-
-
Weighing and Reconstitution:
-
Perform all manipulations of powdered this compound within a C-PEC to minimize inhalation exposure.
-
Use a plastic-backed absorbent pad on the work surface to contain any spills.
-
Handle tablets with care to avoid crushing them and generating dust.[2] If tablets must be crushed, do so within a closed system.
-
-
Post-Handling:
-
Wipe down all surfaces and equipment with an appropriate deactivating and cleaning agent.
-
Doff PPE in a manner that avoids self-contamination, disposing of it in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Guidelines:
| Waste Stream | Disposal Container |
| Unused or expired this compound | Labeled hazardous chemical waste container. |
| Contaminated PPE (gloves, gowns, etc.) | Yellow trace chemotherapy waste container. |
| Sharps (needles, syringes) | Puncture-resistant sharps container for chemotherapy waste. |
| Grossly contaminated materials | Black RCRA hazardous waste container.[4] |
Never dispose of this compound or contaminated materials in the regular trash or down the drain.[5][6]
Emergency Procedures
Spill:
-
Evacuate and secure the area.
-
Don appropriate PPE, including respiratory protection.
-
Use a spill kit designed for cytotoxic drugs to clean the spill.
-
Absorb liquids with an inert material and collect all contaminated materials in a hazardous waste container.
-
Decontaminate the spill area.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
